molecular formula C9H11N3 B13336157 N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B13336157
M. Wt: 161.20 g/mol
InChI Key: DYENYAGZGJWUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This specific compound serves as a key synthetic intermediate for researchers developing new therapeutic agents. Studies on analogous benzimidazole compounds have demonstrated potent antibacterial and antifungal properties, showing activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, the benzimidazole core is frequently investigated in oncology research for its antitumor potential, with derivatives showing the ability to inhibit proliferation in various human tumor cell lines . Its mechanism of action in research settings is often explored in the context of enzyme inhibition, such as the inhibition of casein kinase 1 (CK1) isoforms, which are involved in cell cycle progression and are considered attractive targets for drug development . Researchers value this compound for designing and synthesizing novel molecules to explore new treatment pathways for infectious diseases, cancer, and other conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,2-dimethyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3,(H,11,12)

InChI Key

DYENYAGZGJWUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Nomenclature, Synthesis, and Applications of 2-Methyl-5-(methylamino)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of kinase inhibitors, antiviral agents, and advanced functional dyes. 2-Methyl-5-(methylamino)benzimidazole represents a highly functionalized derivative within this class. The presence of a C2-methyl group and a C5-secondary amine provides distinct electronic properties and multiple vectors for further derivatization. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, self-validating synthetic methodologies, and downstream applications.

Nomenclature, Tautomerism, and Structural Identity

The nomenclature of benzimidazole derivatives can often be a source of ambiguity in literature due to the inherent dynamic nature of the imidazole ring.

IUPAC and Common Synonyms

The preferred IUPAC name for this compound is N,2-dimethyl-1H-benzimidazol-5-amine [1]. However, depending on the database and specific indexing rules, it is frequently encountered under several synonyms:

  • N,2-dimethyl-1H-benzo[d]imidazol-5-amine

  • 2-methyl-5-(methylamino)-1H-benzimidazole

  • N,2-dimethyl-1H-1,3-benzodiazol-5-amine[1]

The Causality of Dual Nomenclature: Annular Tautomerism

A critical concept for researchers working with this scaffold is annular tautomerism . In solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Because the energy barrier for this proton transfer is exceptionally low at ambient conditions, the 5-position and 6-position of the benzimidazole system become chemically and magnetically equivalent on the NMR timescale[2].

Consequently, a substituent at the 5-position in the 1H-tautomer is identical to a substituent at the 6-position in the 3H-tautomer. This is why chemical suppliers and literature sources may interchangeably refer to this compound as a "5-amine" or "6-amine" derivative. When crystallization or complexation restricts this tautomerism, one configuration may become energetically stabilized[2], but in standard solution-phase synthesis, they must be treated as a rapidly interconverting mixture.

Physicochemical Properties

The quantitative data for the free base and its commonly utilized dihydrochloride salt are summarized below for comparative analysis[1],[3].

PropertyFree Base SpecificationDihydrochloride Salt Specification
CAS Registry Number 1341786-07-91384430-25-4
Molecular Formula C9H11N3C9H11N3 · 2HCl
Molecular Weight 175.23 g/mol 248.15 g/mol
Physical Form Solid / PowderCrystalline Powder
Solubility Profile Soluble in DMSO, Methanol, EthanolHighly soluble in Water, Aqueous Buffers
Storage Conditions Room Temperature (RT), desiccatedRoom Temperature (RT), hygroscopic

De Novo Synthesis Methodology

The synthesis of N,2-dimethyl-1H-benzimidazol-5-amine requires a highly regioselective approach to ensure the methyl groups are accurately positioned on the C2 carbon and the exocyclic amine.

Mechanistic Causality of the Synthetic Route
  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 4-chloro-1,2-dinitrobenzene. The causality behind selecting this precursor lies in the strong electron-withdrawing nature of the two nitro groups (ortho and para to the chloride). These groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring for nucleophilic attack by methylamine to yield N-methyl-3,4-dinitroaniline.

  • Catalytic Hydrogenation: The nitro groups are reduced to primary amines using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is chosen because it cleanly reduces the nitro groups without cleaving the newly formed N-methyl bond, yielding 4-(methylamino)benzene-1,2-diamine.

  • Phillips-Type Cyclization: The final step involves the condensation of the ortho-diamine with acetic acid. Acetic acid acts as both the solvent and the electrophilic carbon source (C2). The mechanism proceeds via the formation of an intermediate amide, followed by acid-catalyzed intramolecular cyclization and dehydration to forge the aromatic benzimidazole core.

Self-Validating Experimental Protocol: Phillips Cyclization

This protocol describes the final cyclization step (Step 3) to yield the target compound.

  • Reagent Preparation: Dissolve 10.0 mmol of 4-(methylamino)benzene-1,2-diamine in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1 v/v) mobile phase. Validation Check: The starting diamine will present as a lower

    
     spot due to high polarity. The reaction is self-validating when the lower 
    
    
    
    spot completely disappears, replaced by a distinct, higher
    
    
    spot exhibiting strong UV activity at 254 nm.
  • Workup: Cool the reaction to room temperature and slowly pour it into crushed ice. Neutralize the acidic solution carefully with aqueous ammonium hydroxide (28%) until the pH reaches ~8.0, precipitating the free base.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry in a vacuum oven at 50°C.

  • Structural Confirmation (NMR): Validate the molecular structure via

    
    H NMR (DMSO-
    
    
    
    ). The spectrum must show a distinct singlet at ~2.4–2.5 ppm integrating for 3 protons (C2-methyl), a doublet/singlet at ~2.7–2.8 ppm for the N-methyl group, and the absence of the primary amine signals from the precursor[4].

Applications in Drug Development & Materials Science

  • Pharmaceutical Intermediates: The 5-aminobenzimidazole core is a critical pharmacophore. The secondary amine at the 5-position allows for the synthesis of targeted urea, thiourea, or amide derivatives, which are frequently evaluated for their inhibitory activity against viral targets (e.g., Epstein-Barr Virus early antigen activation) and various kinase pathways[4].

  • Advanced Reactive Dyes: In materials science, 2-methyl-5-aminobenzimidazole derivatives are diazotized and coupled with coupling components (like H,

    
    , or J acids) to form acidic dyes. These are subsequently condensed with epichlorohydrin to generate reactive dyes featuring an 
    
    
    
    -chlorohydrinic structure. These dyes exhibit exceptional covalent bonding capabilities and high affinity for textile fibers[5].

Mechanistic Pathways Diagram

The following diagram maps the logical flow of the de novo synthesis described in Section 4.

SynthesisPathway N1 4-chloro-1,2- dinitrobenzene N2 N-methyl-3,4- dinitroaniline N1->N2 MeNH2, EtOH SNAr, Heat N3 4-(methylamino)benzene- 1,2-diamine N2->N3 H2, Pd/C Reduction N4 N,2-dimethyl-1H- benzimidazol-5-amine N3->N4 AcOH, Reflux Cyclization

Caption: Synthetic pathway of N,2-dimethyl-1H-benzimidazol-5-amine.

References

  • Li, Zheng, et al. "The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers." Macromolecules, ACS Publications. Available at:[Link]

  • Bulearcã, A., et al. "Reactive dyes with α,β-chlorohydrinic structure in the molecule (II)." ResearchGate. Available at:[Link]

  • Gouda, M. A., et al. "Synthesis and inhibitory activity of new benzimidazole derivatives against Burkitt's lymphoma promotion." ResearchGate. Available at:[Link]

Sources

molecular weight and formula of N,2-dimethylbenzimidazol-5-amine

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is a substituted benzimidazole characterized by methyl groups at the



1

Note on Nomenclature: While strictly named 1,2-dimethyl-1H-benzimidazol-5-amine according to IUPAC conventions for fixed tautomers, the designation "N,2-dimethyl..." is frequently encountered in laboratory shorthand to indicate methylation of the ring nitrogen (

1
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1,2-Dimethyl-1H-benzimidazol-5-aminePreferred Name
Common Synonyms N,2-Dimethylbenzimidazol-5-amine; 5-Amino-1,2-dimethylbenzimidazole
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 161.21 g/mol Average Mass
Monoisotopic Mass 161.0953 DaFor HRMS validation
CAS Registry Number Not widely listed as a commodity chemical; often synthesized in situ.[1][2][3][4][5]See related CAS 2851-13-0 (isomer)
Physical State Solid (Crystalline powder)Typically off-white to pale brown
Solubility Soluble in DMSO, MeOH, EtOH; Low solubility in water
pKa (Calculated) ~5.5 (Benzimidazole N3), ~3.5 (Aniline

)
Basic N3 is the primary protonation site
Structural Disambiguation

It is critical to distinguish this compound from its isomers:

  • N-methyl-2-methylbenzimidazol-5-amine: Methyl group on the exocyclic amine (

    
    ).[1]
    
  • 2-Amino-5,6-dimethylbenzimidazole: Methyls on the benzene ring; amine at C2.[1][6][7]

The 1,2-dimethyl isomer described here is the specific scaffold used in the synthesis of pyrimidine-benzimidazole conjugates (e.g., Pazopanib analogs).[1]

Synthetic Methodology

The synthesis of 1,2-dimethyl-1H-benzimidazol-5-amine is a high-fidelity process involving the construction of the benzimidazole core followed by functional group manipulation.[1] The most robust protocol proceeds via the reduction of a nitro precursor.[1]

Retro-Synthetic Analysis

Target (3)


(2)


(1)

1
Detailed Protocol
Step 1: Precursor Synthesis (Cyclization)

Reagents:

1
  • Dissolution: Dissolve

    
    -methyl-4-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.
    
  • Cyclization: Add acetic anhydride (1.2 eq) or ethyl acetimidate hydrochloride. Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

    • Mechanism:[1][8][3] Acylation of the primary amine followed by acid-catalyzed dehydration closes the imidazole ring.[1]

  • Work-up: Cool to room temperature. Neutralize with aqueous

    
     or 
    
    
    to precipitate the crude 1,2-dimethyl-5-nitro-1H-benzimidazole .[1]
  • Purification: Recrystallize from ethanol/water to yield a yellow/orange solid.[1]

Step 2: Reduction to Amine (Target Formation)

Reagents: 1,2-Dimethyl-5-nitro-1H-benzimidazole,

1
  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the nitro intermediate (1.0 eq) dissolved in Methanol or a MeOH/THF (2:1) mixture.

  • Catalyst: Add 10% Palladium on Carbon (10 wt% loading relative to substrate).[1]

  • Reaction: Pressurize with Hydrogen gas (40 psi / 2.7 bar) and agitate at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the nitro spot and appearance of the fluorescent amine spot.[1]

  • Isolation: Filter the reaction mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric).

  • Concentration: Evaporate the filtrate under reduced pressure to yield 1,2-dimethyl-1H-benzimidazol-5-amine as a solid.

    • Storage: Store under inert atmosphere (

      
       or Ar) at -20°C; prone to oxidation (browning) upon air exposure.[1]
      
Workflow Visualization

SynthesisPathwayStartN1-methyl-4-nitro-1,2-phenylenediamineIntermediate1,2-Dimethyl-5-nitro-1H-benzimidazoleStart->IntermediateAcetic AnhydrideReflux (Cyclization)Product1,2-Dimethyl-1H-benzimidazol-5-amineIntermediate->ProductH2, Pd/CMeOH (Reduction)

Figure 1: Synthetic pathway for the production of 1,2-dimethyl-1H-benzimidazol-5-amine from phenylenediamine precursors.

Analytical Validation

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

  • Aromatic Region (

    
     6.5 – 7.5 ppm): 
    
    • d (doublet, J ~8.5 Hz): Protons at C7 (ortho to C6).[1]

    • d (doublet, J ~2.0 Hz): Proton at C4 (isolated between N3 and C5-amine).[1]

    • dd (doublet of doublets): Proton at C6.

  • Aliphatic Region (

    
     2.0 – 4.0 ppm): 
    
    • s (singlet, 3H):

      
       group (typically 
      
      
      3.6–3.8 ppm).[1]
    • s (singlet, 3H):

      
       group (typically 
      
      
      2.4–2.6 ppm).[1]
  • Exchangeable Protons:

    • bs (broad singlet, 2H):

      
       protons (typically 
      
      
      4.5–5.0 ppm, disappears with
      
      
      shake).[1]
Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Observed Ion:

    
     at m/z 162.1 .[1]
    
  • Fragmentation: Loss of methyl groups or ammonia may be observed in

    
     experiments.[1]
    

Applications in Drug Development[1][9][11]

The 1,2-dimethyl-1H-benzimidazol-5-amine scaffold is a privileged structure in medicinal chemistry, primarily serving as a nucleophile in the synthesis of kinase inhibitors.[1]

Kinase Inhibition Mechanism

This amine is frequently coupled with 2,4-dichloropyrimidines or similar electrophiles to generate fused pyrimidine-benzimidazole systems.[1] These conjugates function as ATP-competitive inhibitors.[1]

  • Target: VEGFR-2 (KDR), PDGFR, and c-Kit.[1]

  • Binding Mode: The benzimidazole nitrogen (

    
    ) often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the 1,2-dimethyl substitution pattern dictates steric fit and selectivity.[1]
    
Biological Context Diagram[1][5][8]

SARScaffold1,2-Dimethyl-1H-benzimidazol-5-amineCouplingCoupling Reaction(e.g., with 2,4-dichloropyrimidine)Scaffold->CouplingNucleophilic AttackInhibitorVEGFR-2 Kinase Inhibitor(Benzimidazole-Pyrimidine)Coupling->InhibitorSubstitutionMechanismATP-Competitive Binding(Hinge Region Interaction)Inhibitor->MechanismPharmacological Action

Figure 2: Role of the 1,2-dimethylbenzimidazol-5-amine scaffold in the generation of ATP-competitive kinase inhibitors.[1]

References

  • National Institute of Standards and Technology (NIST) . 2-Amino-5,6-dimethylbenzimidazole (Isomer Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem . N,N-Dimethyl-1H-benzimidazol-2-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents . US7262203B2 - Pyrimidineamines as angiogenesis modulators.[1] (Intermediate Example 19). Available at:

  • Google Patents . US20150105370A1 - Selectively substituted quinoline compounds.[1][2] Available at:

The Biological Activity of N-Methyl-2-Methylbenzimidazole Derivatives: A Technical Guide to Target Modulation and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-2-methylbenzimidazole (1,2-dimethylbenzimidazole) scaffold represents a highly versatile and structurally rigid pharmacophore in modern medicinal chemistry and agrochemical development. By preventing tautomerization through N-methylation, this core structure ensures a single, predictable binding pose within target protein pockets. Recent high-throughput screenings and structure-activity relationship (SAR) studies have identified derivatives of this scaffold as potent modulators of Nicotinate Phosphoribosyltransferase (NAPRT) in human oncology and metabolic diseases[1], as well as highly effective antifungal agents against phytopathogenic fungi[2].

This whitepaper synthesizes the latest empirical data, details the causality behind experimental workflows, and provides self-validating protocols for the synthesis and biological evaluation of these critical derivatives.

Mechanistic Pathways and Causality

Oncology and Metabolism: NAPRT Modulation

Tumor cells undergo metabolic reprogramming, drastically increasing their reliance on Nicotinamide Adenine Dinucleotide (NAD+) to fuel rapid proliferation and counteract oxidative stress[3]. While early therapeutic strategies targeted Nicotinamide Phosphoribosyltransferase (NAMPT), clinical efficacy was heavily hindered by tumor resistance. Cancers bypass NAMPT inhibition by upregulating the Preiss-Handler (PH) pathway, which synthesizes NAD+ from nicotinic acid (NA) via the enzyme NAPRT[4].

Consequently, targeting NAPRT has emerged as a critical strategy. Screening of over 200 small molecules identified the 1,2-dimethylbenzimidazole nucleus as a first-in-class chemotype capable of both inhibiting and activating NAPRT[5].

  • Inhibitors (e.g., Compound 18): Act as noncompetitive inhibitors toward NA and mixed inhibitors toward phosphoribosyl pyrophosphate (PRPP), effectively starving NAMPT-resistant tumors of NAD+[5].

  • Activators (e.g., Compounds 24, 31, 32): Bind to allosteric sites to enhance NAPRT efficiency. These are the first reported NAPRT activators and hold therapeutic potential for neurodegenerative and metabolic diseases characterized by NAD+ decline[6].

G NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT PRPP NAMN NaMN NAPRT->NAMN NMNAT NMNAT NAMN->NMNAT ATP NAAD NAAD NMNAT->NAAD NADS NAD Synthetase NAAD->NADS ATP, Gln NAD NAD+ NADS->NAD Inhibitor 1,2-Dimethylbenzimidazole Inhibitors (e.g., Cmpd 18) Inhibitor->NAPRT Blocks Activator 1,2-Dimethylbenzimidazole Activators (e.g., Cmpd 24) Activator->NAPRT Enhances

Preiss-Handler pathway of NAD+ biosynthesis and its modulation by benzimidazole derivatives.

Agrochemicals: Antifungal Activity via Phenylhydrazone Hybridization

In the agricultural sector, benzimidazole derivatives are renowned for disrupting fungal microtubule assembly. However, to combat rising resistance in phytopathogens like Rhizoctonia solani (Rice Sheath Blight) and Magnaporthe oryzae (Rice Blast), researchers hybridized the benzimidazole core with a phenylhydrazone moiety[2].

Causality of Design: The phenylhydrazone group increases the lipophilicity of the molecule, allowing for superior penetration through the fungal cell wall[7]. Once inside, the rigid N-methyl-2-methylbenzimidazole core binds with high affinity to intracellular targets, resulting in potent mycelial growth inhibition[8].

Quantitative Data & Structure-Activity Relationships (SAR)

The biological efficacy of these derivatives is highly dependent on specific substitutions. Tables 1 and 2 summarize the quantitative performance of key derivatives.

Table 1: Pharmacological Profile of NAPRT Modulators (Human Recombinant Enzyme) [5]

CompoundSubstitution (Position 5)Activity Type

vs. NA (µM)

vs. PRPP (µM)
Max Activation (%)
17 (Hit) AcetamidomethylWeak InhibitorN/AN/A-
18 AcetamidoInhibitor338 ± 25134 ± 12-
24 AminomethylActivator--+ 45%
31 TrifluoromethylActivator--+ 60%
32 MethoxyActivator--+ 55%

SAR Insight: Replacing the acetamidomethyl group (Compound 17) with a shorter acetamido group (Compound 18) shifts the molecule into a potent noncompetitive inhibitor. Conversely, introducing electron-withdrawing or highly electronegative groups (Compounds 31, 32) flips the mechanism, transforming the molecule into an allosteric activator[5].

Table 2: Antifungal Efficacy of Benzimidazole Phenylhydrazones In Vitro [2]

CompoundSubstitutionTarget Pathogen

(µg/mL)
95% Confidence Interval
6b 2-FluorophenylR. solani4.353.89 - 4.86
6f 2,4-DichlorophenylR. solani1.201.05 - 1.38
6f 2,4-DichlorophenylM. oryzae1.851.62 - 2.11
Carbendazim (Standard Control)R. solani0.850.76 - 0.95

SAR Insight: Halogenation of the phenyl ring significantly boosts antifungal activity. The 2,4-dichloro substitution (Compound 6f) provides the optimal steric bulk and lipophilicity, achieving an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 nearly comparable to the commercial standard Carbendazim.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these derivatives. Each protocol includes internal validation steps.

Protocol 1: Synthesis of 5-Substituted 1,2-Dimethylbenzimidazoles

Objective: Synthesize Compound 18 via N-methylation and condensation.

  • Starting Material Preparation: Dissolve 1.6 mmol of the appropriate 5-substituted 2-methylbenzimidazole in 50 mL of dichloroethane. Cool the suspension to 0 °C using an ice bath to prevent exothermic degradation.

  • Alkylation: Add formaldehyde (37% solution in water, 0.2 mL, 2.53 mmol) dropwise under continuous magnetic stirring[1].

  • Reduction/Cyclization: Introduce a reducing agent (e.g., sodium triacetoxyborohydride) to facilitate the reductive amination, maintaining the reaction at room temperature for 12 hours.

  • Purification (Self-Validation): Quench the reaction with saturated

    
    . Extract the organic layer with dichloromethane, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Characterization: Transform the free base into a hydrochloride salt and recrystallize from 2-propanol. Validation: Confirm the N-methyl integration via

    
     NMR (DMSO-
    
    
    
    ), expecting a distinct singlet near
    
    
    3.57 ppm for the
    
    
    group[1].
Protocol 2: Recombinant NAPRT Enzymatic Assay (Fluorometric)

Objective: Determine the


 and mechanism of action for NAPRT inhibitors.
  • Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10 mM

    
    , 50 mM KCl, and 0.1% BSA.
    
  • Enzyme Coupling System: The assay relies on coupling NAPRT activity to the reduction of resazurin to highly fluorescent resorufin. Add recombinant human NAPRT (10 nM), NMNAT (to convert NaMN to NAAD), and NAD synthetase.

  • Compound Incubation: Dispense 1,2-dimethylbenzimidazole derivatives (e.g., Compound 18) at varying concentrations (1 µM to 1 mM) into a 96-well black microtiter plate.

  • Reaction Initiation: Add substrates NA (varying from 10 µM to 500 µM) and PRPP (1 mM) to initiate the reaction[5].

  • Data Acquisition & Validation: Monitor fluorescence continuously at

    
     540 nm / 
    
    
    
    590 nm for 30 minutes. Validation: Use a vehicle control (DMSO) to establish baseline velocity (
    
    
    ). Plot Lineweaver-Burk graphs to confirm noncompetitive inhibition (intersecting lines on the x-axis).
Protocol 3: In Vitro Mycelium Growth Rate Assay

Objective: Evaluate the


 of benzimidazole phenylhydrazones against phytopathogens.
  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) at 121 °C for 15 minutes. Cool to 50 °C.

  • Compound Dosing: Dissolve Compound 6f in sterile DMSO. Add to the liquid PDA to achieve final concentrations of 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL[2]. Pour into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of R. solani (harvested from the edge of an actively growing colony) in the center of each plate.

  • Incubation & Measurement: Incubate at 25 °C for 72 hours. Measure the colony diameter in two perpendicular directions.

  • Validation: Include a blank DMSO control and a Carbendazim positive control. Calculate the inhibition rate (%):

    
    , where 
    
    
    
    is the control diameter and
    
    
    is the treated diameter.

Workflow Syn Chemical Synthesis Scaffold Design N-Methylation Pur Purification & QC Recrystallization NMR / ESI-MS Syn->Pur Bio Biological Evaluation NAPRT Assay Mycelial Growth Pur->Bio SAR SAR Optimization Hit-to-Lead Pharmacophore Modeling Bio->SAR SAR->Syn Iterative Refinement

Iterative workflow for the synthesis, screening, and optimization of benzimidazole derivatives.

Conclusion

The N-methyl-2-methylbenzimidazole core is a highly privileged scaffold. Its structural rigidity and predictable binding kinetics have enabled the discovery of the first known NAPRT activators and potent noncompetitive inhibitors, opening new avenues for targeted cancer therapies and metabolic disease management. Simultaneously, its hybridization into phenylhydrazone derivatives has yielded next-generation agrochemicals capable of circumventing traditional fungal resistance. Strict adherence to the self-validating synthetic and biological protocols outlined herein is essential for the continued optimization of this powerful chemical class.

References

  • Baldassarri, C., Giorgioni, G., Piergentili, A., et al. "Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators." Pharmaceuticals, 2023, 16(2), 189. URL:[Link]

  • Wang, X., Chen, Y.-F., Yan, W., et al. "Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi." Molecules, 2016, 21(11), 1574. URL:[Link]

  • Ghanem, M. S., et al. "Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives." International Journal of Molecular Sciences, 2021. URL:[Link]

Sources

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine: A Privileged Scaffold in Oncology Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel targeted therapeutics in oncology has increasingly shifted toward Fragment-Based Drug Design (FBDD). Within this paradigm, N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (CAS: 1341786-07-9) has emerged as a highly versatile, privileged pharmacophore. Rather than functioning as a standalone drug, this low-molecular-weight building block serves as the critical anchor point for developing multi-targeted kinase inhibitors (e.g., CDK9, VEGFR, Aurora kinases) and epigenetic modulators[1].

This technical whitepaper explores the structural causality behind the efficacy of this specific scaffold, details the experimental workflows required to validate its target engagement, and provides a comprehensive guide for translating this fragment into high-affinity oncological leads.

Pharmacophore Rationale: The Chemistry of Target Engagement

The structural architecture of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is not arbitrary; every functional group serves a distinct, causal purpose in structural biology and medicinal chemistry[2]:

  • The Benzimidazole Core (Purine Mimicry): The bicyclic benzimidazole ring is a known bioisostere of the purine base of ATP. This allows the fragment to competitively dock into the highly conserved ATP-binding cleft of protein kinases, forming critical hydrogen bonds with the kinase hinge region[3].

  • N-Methylation (Conformational Locking): Unsubstituted benzimidazoles rapidly tautomerize between the N1 and N3 positions in solution. This dynamic state complicates Structure-Activity Relationship (SAR) modeling and X-ray crystallography. By methylating the N1 position, the tautomeric state is locked, ensuring a singular, predictable binding pose that enhances Ligand Efficiency (LE).

  • 2-Methyl Substitution (Gatekeeper Pocket Targeting): The small, lipophilic methyl group at the C2 position is precisely sized to project into the hydrophobic "gatekeeper" sub-pocket of kinases (such as CDK9) without inducing steric clashes, thereby increasing target selectivity[2].

  • 5-Amine Vector (Synthetic Handle): The primary amine at the C5 position acts as a highly reactive nucleophile. It serves as the primary vector for synthetic elaboration (e.g., via urea, amide, or pyrimidine linkages), allowing the molecule to extend out of the hydrophobic pocket and into the solvent-exposed channel to capture additional binding affinity[1].

KinasePathway Ligand Oncogenic Growth Factors RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Ligand->RTK Activates KinaseCascade Downstream Kinase Effectors (e.g., CDK9, Aurora) RTK->KinaseCascade Phosphorylation Cascade CellCycle Tumor Cell Proliferation & Survival KinaseCascade->CellCycle Drives Progression Benzimidazole Benzimidazole-Derived Targeted Inhibitors Benzimidazole->RTK Multi-target Inhibition Benzimidazole->KinaseCascade Competitive ATP Inhibition

Mechanism of Action: Multi-targeted kinase inhibition by benzimidazole-derived therapeutics.

Epigenetic Modulation: Beyond Kinase Inhibition

While predominantly utilized in kinase inhibitor design, the N,2-dimethyl-1H-benzo[d]imidazol-5-amine scaffold has recently demonstrated profound utility in epigenetic targeting. Fragment-based screening by NMR has identified benzimidazole derivatives as competitive binders to the histone-binding pocket of the Pygo PHD finger[4].

The Pygo-BCL9 complex is a critical transcriptional co-activator in the Wnt/β-catenin signaling pathway, which is hyperactivated in various malignancies. The benzimidazole core docks precisely into the H3K4me (histone H3 lysine 4 methylation) specificity pocket, displacing the native peptide and thereby blocking oncogenesis at the epigenetic level[4].

Fragment-to-Lead Optimization: Quantitative Data

In FBDD, the initial fragment typically exhibits low affinity (high micromolar to millimolar IC50) but high Ligand Efficiency (LE). Through iterative SAR, the 5-amine vector is extended to create highly potent leads. The table below summarizes the transformation of the bare fragment into an aminopyridone-linked CDK9 inhibitor[2].

ParameterN,2-Dimethyl-1H-benzo[d]imidazol-5-amine (Fragment)Aminopyridone-Linked Hybrid (Optimized Lead)Rationale for Change
Molecular Weight 161.21 g/mol ~455.50 g/mol Addition of solvent-exposed binding motifs.
cLogP 1.403.85Increased lipophilicity for cell membrane permeability.
Target IC50 (CDK9) > 100 µM0.424 µMEnhanced hydrogen bonding network in the ATP cleft.
Ligand Efficiency (LE) ~0.35 kcal/mol/heavy atom~0.41 kcal/mol/heavy atomValidation that added mass disproportionately increased binding free energy.
Cell Cycle Effect NegligibleS-phase Arrest & ApoptosisSuccessful translation of biochemical affinity to cellular efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N,2-dimethyl-1H-benzo[d]imidazol-5-amine derivatives must follow strict, self-validating workflows. The following protocols detail the transition from biophysical target engagement to cellular functional validation.

Protocol 1: Protein-Observed 2D 15N-HSQC NMR Screening

Causality: Functional assays often miss weak-binding fragments. 2D NMR observes the protein backbone directly. When the fragment binds, it alters the local magnetic environment of specific amino acids, causing Chemical Shift Perturbations (CSPs). This confirms direct binding and maps the exact binding pocket[4].

  • Protein Preparation: Express and purify the target kinase domain (or PHD finger) uniformly labeled with 15N isotopes. Concentrate to 50 µM in an NMR-compatible buffer (e.g., 50 mM Phosphate, 50 mM NaCl, 1 mM DTT, 10% D2O, pH 7.0).

  • Fragment Library Pooling: To maximize throughput, pool the benzimidazole fragments into groups of 5 (ensuring no 1H resonance overlap). Prepare stocks at 100 mM in deuterated DMSO (DMSO-d6).

  • Titration & Acquisition: Add the fragment pool to the protein sample to achieve a final fragment concentration of 1 mM (maintaining DMSO < 2% to prevent protein denaturation). Record the 1H-15N HSQC spectra at 298 K.

  • Data Analysis (Self-Validation): Overlay the apo-protein spectrum with the fragment-bound spectrum.

    • Positive Hit: Movement of specific cross-peaks (CSPs > 0.05 ppm) indicates binding.

    • Control: A DMSO-only sample must be run in parallel to ensure shifts are not solvent-induced.

FBDDWorkflow FragLib Benzimidazole Fragment Library (Rule of 3) NMRScreen 2D 15N-HSQC NMR Protein-Observed Screen FragLib->NMRScreen HitIdent Hit Identification (Chemical Shift Perturbation) NMRScreen->HitIdent Direct Binding Validation Xray X-ray Crystallography (Binding Pose Elucidation) HitIdent->Xray SAR Structure-Activity Relationship & Synthesis Xray->SAR LeadOpt Lead Optimization (In Vitro/In Vivo Efficacy) SAR->LeadOpt Improved IC50 & Selectivity

Fragment-Based Drug Design (FBDD) workflow utilizing protein-observed NMR and SAR.

Protocol 2: Competitive Kinase Inhibition Assay (Luminescence-Based)

Causality: Once elaborated into a lead compound, the functional inhibition of the target must be quantified. A luminescence-based ATP depletion assay (e.g., Kinase-Glo) is utilized. The ATP concentration must be strictly maintained at the target's


 value; if ATP is too high, competitive inhibitors will appear artificially weak.
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

  • Compound Dilution: Serially dilute the benzimidazole-derived lead compound in DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme-Substrate Addition: Add the target kinase (e.g., CDK9/Cyclin T1) and its specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme association.

  • Reaction Initiation: Add ultra-pure ATP at exactly the

    
     concentration for the specific kinase. Incubate for 60 minutes.
    
  • Detection & Validation: Add the Kinase-Glo reagent (which generates luminescence proportional to the remaining unreacted ATP).

    • High Luminescence = High Inhibition (ATP was not consumed by the kinase).

    • Self-Validation: Include Staurosporine or Abemaciclib as a positive control[3], and a no-enzyme well as a 100% inhibition baseline. Calculate the IC50 using non-linear regression.

Conclusion & Future Perspectives

The N,2-Dimethyl-1H-benzo[d]imidazol-5-amine fragment is a masterclass in rational drug design. By combining a purine-mimicking core with a conformationally locked N-methyl group and a versatile 5-amine synthetic handle, it provides researchers with an ideal starting point for oncology drug discovery[1][3]. As FBDD continues to evolve, the integration of this privileged scaffold with targeted protein degraders (PROTACs)—using the 5-amine to attach E3 ligase recruiting linkers—represents the next frontier in its oncological application.

References

1.[1] Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. d-nb.info. Available at:[Link] 2.[4] Competitive Binding of a Benzimidazole to the Histone-Binding Pocket of the Pygo PHD Finger. ACS Chemical Biology. Available at:[Link] 3.[2] Aminopyridone-Linked Benzimidazoles: A Fragment-Based Drug Design for the Development of CDK9 Inhibitors. Future Medicinal Chemistry. Available at:[Link] 4.[3] Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Pharmaceuticals (PMC/NIH). Available at:[Link]

Sources

Navigating the Physicochemical Landscape of 5-Amino-2-methylbenzimidazole Analogs: A Technical Guide to Solubility Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives represent a cornerstone in modern medicinal chemistry, serving as critical pharmacophores in anti-cancer agents, anthelmintics, and novel kinase inhibitors[1]. However, the translation of these "hit" compounds into viable clinical candidates is frequently bottlenecked by their suboptimal physicochemical properties. Specifically, analogs based on the 5-amino-2-methylbenzimidazole (CAS 29043-48-9) scaffold exhibit notoriously poor aqueous solubility, which directly translates to erratic gastrointestinal absorption and low oral bioavailability[2].

This technical whitepaper provides an in-depth analysis of the solubility profile of 5-amino-2-methylbenzimidazole analogs. By deconstructing the thermodynamic forces governing their dissolution and outlining a self-validating experimental protocol, this guide equips formulation scientists with the mechanistic insights required to engineer effective solubility enhancement strategies.

Structural Causality: The Thermodynamics of Dissolution

To engineer a solution, we must first understand the molecular causality of the problem. The solubility of 5-amino-2-methylbenzimidazole (Molecular Weight: 147.18 g/mol ) is dictated by the interplay between its crystal lattice energy and its solvation energy[3].

The Crystal Lattice Penalty

The benzimidazole core is a planar, rigid bicyclic system. The substitution of an amino group (-NH₂) at the 5-position and a methyl group (-CH₃) at the 2-position creates a highly interactive molecular surface. The exocyclic -NH₂ acts as a potent hydrogen-bond donor, while the imine nitrogen (-N=) in the imidazole ring acts as an acceptor. This promotes the formation of an extensive, tightly packed intermolecular hydrogen-bonding network in the solid state. The high energy required to disrupt this crystal lattice (often reflected in melting points exceeding 230°C for such analogs) thermodynamically opposes dissolution in aqueous media[3].

Amphoteric Solvation Dynamics

Despite its lipophilic benzene ring (LogP ~1.4), which drives hydrophobic exclusion from water, 5-amino-2-methylbenzimidazole is strictly amphoteric[3]. It possesses:

  • A basic exocyclic amine and imine nitrogen (pKa ~5.0 - 7.0).

  • An acidic pyrrole-like secondary amine (pKa ~12.0).

Consequently, its solubility is highly pH-dependent. At neutral pH, the molecule remains unionized, resulting in aqueous solubility typically below 0.1 mg/mL. However, adjusting the pH below 5.0 protonates the basic nitrogens, disrupting the crystal lattice and exponentially increasing solubility via ion-dipole interactions with water[4]. Furthermore, the molecule exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) that can outcompete solute-solute hydrogen bonds[5].

Causality Core 5-Amino-2-methylbenzimidazole (Planar, Amphoteric Core) Lattice High Crystal Lattice Energy (Intermolecular H-Bonds) Core->Lattice Lipophilic Lipophilic Benzene Ring (Hydrophobic Exclusion) Core->Lipophilic Ionizable Ionizable Nitrogen Atoms (pKa ~5-7 and ~12) Core->Ionizable PoorSol Poor Aqueous Solubility at Neutral pH Lattice->PoorSol Lipophilic->PoorSol HighSol Enhanced Solubility in Acidic/Organic Media Ionizable->HighSol pH < 5 PoorSol->HighSol Co-solvents

Structural factors governing the solubility profile of 5-amino-2-methylbenzimidazole.

Quantitative Solubility Profile

Based on thermodynamic studies of benzimidazole derivatives in various mono- and binary-solvent systems[4][6], the expected solubility profile for 5-amino-2-methylbenzimidazole analogs is summarized below.

Solvent SystemPredicted Solubility Range (mg/mL) at 25°CSolvation Mechanism & Rationale
Deionized Water (pH ~7.0) < 0.1High crystal lattice energy; strong hydrophobic exclusion.
0.1 N HCl (pH 1.0) 10.0 - 50.0Protonation of basic amines; strong ion-dipole interactions.
Ethanol / Methanol 5.0 - 20.0Polar protic solvation; H-bonding with the imidazole core[6].
Dimethyl Sulfoxide (DMSO) > 100.0Strong polar aprotic solvation; disruption of solute-solute H-bonds[5].
PEG 400 : Water (7:1 v/v) 5.0 - 15.0Co-solvency; reduction of dielectric constant of the aqueous phase[2].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and do not reflect the true thermodynamic equilibrium required for late-stage formulation development. As a standard practice, the Shake-Flask Method remains the gold standard[5][7].

The following protocol is designed as a self-validating system . It incorporates built-in kinetic checkpoints to ensure that true thermodynamic equilibrium has been achieved, eliminating false positives caused by slow dissolution kinetics.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation & Saturation

  • Action: Weigh an excess amount of solid 5-amino-2-methylbenzimidazole (e.g., 50 mg) into a series of 5 mL borosilicate glass vials.

  • Action: Add 2 mL of the target solvent (e.g., PBS pH 7.4, 0.1 N HCl, or PEG 400/Water mixtures).

  • Causality: A visible excess of solid must remain in the vial. This ensures the chemical potential of the solid phase equals the chemical potential of the solute in solution, which is the fundamental thermodynamic definition of saturation.

Step 2: Thermal Equilibration

  • Action: Seal the vials hermetically and place them in a thermostatic shaker bath. Agitate at 200 rpm at two distinct temperatures: 25°C (ambient storage) and 37°C (physiological).

  • Causality: Evaluating at 37°C is critical for predicting in vivo gastrointestinal dissolution, while 25°C data is necessary for shelf-life and formulation stability assessments[6][7].

Step 3: The Self-Validation Checkpoint (Crucial Step)

  • Action: Withdraw a 200 µL aliquot at 24 hours and a second aliquot at 48 hours .

  • Causality: Benzimidazole analogs with high crystal lattice energies often exhibit exceptionally slow dissolution kinetics. If the quantified concentration difference between the 24h and 48h time points is < 5% , thermodynamic equilibrium is validated. If ΔC > 5%, agitation must continue for an additional 24 hours.

Step 4: Phase Separation

  • Action: Centrifuge the aliquots at 15,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter, strictly discarding the first 1 mL of filtrate.

  • Causality: Discarding the initial filtrate is mandatory. Highly lipophilic benzimidazoles will non-specifically bind to the PTFE membrane. Saturating these binding sites with the first 1 mL ensures the subsequent collected volume accurately reflects the equilibrium concentration.

Step 5: Quantification

  • Action: Dilute the clear supernatant with the mobile phase and quantify using a validated HPLC-UV method (typically monitoring at λ = 254 nm or 280 nm).

Workflow Start 1. Solid Addition Excess 5-A-2-MBZ Equilibrate 2. Equilibration Agitation at 25°C/37°C Start->Equilibrate Sample 3. Phase Separation Centrifugation/Filtration Equilibrate->Sample Analyze 4. Quantification HPLC/UV-Vis Analysis Sample->Analyze Validate 5. Self-Validation ΔC(48h - 24h) < 5% Analyze->Validate

Thermodynamic Shake-Flask Solubility Workflow for Benzimidazole Analogs.

Strategic Formulation Approaches

When raw thermodynamic solubility falls below the required therapeutic threshold (typically < 1 mg/mL), formulation scientists must leverage the physicochemical data gathered above to engineer delivery systems:

  • Salt Formation: Given the pKa of the basic nitrogens, formulating the analog as a hydrochloride or mesylate salt can drastically reduce the lattice energy and improve dissolution in the acidic environment of the stomach.

  • Co-Solvency & Surfactants: As demonstrated in parenteral formulations of related benzimidazoles (like mebendazole), utilizing a mixture of a polyol (e.g., PEG 400) and a dipolar aprotic solvent (e.g., N,N-dimethylacetamide) at a 7:1 weight ratio can effectively solubilize the lipophilic core[2].

  • Lipid-Based Formulations: For analogs intended for oral delivery, incorporating the drug into self-microemulsifying drug delivery systems (SMEDDS) utilizing surfactants like Tween 80 can bypass the aqueous solubility limitation, exploiting the drug's inherent lipophilicity to enhance lymphatic absorption[1].

References

  • [4] Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data (ACS). URL:[Link]

  • [2] US20050038096A1 - Parenteral and oral formulations of benzimidazoles. Google Patents. URL:

  • [1] Pilot Study of Albendazole in Patients with Advanced Malignancy. ResearchGate. URL:[Link]

  • [6] Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. ResearchGate. URL:[Link]

  • [3] 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500. PubChem. URL:[Link]

Sources

Technical Guide & SDS: N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Belonging to the benzimidazole class—a "privileged scaffold" in medicinal chemistry—this compound features a methyl group at the C2 position and a secondary methylamine at the C5 position.

Its structural duality allows it to serve as a critical intermediate for kinase inhibitors , DNA-intercalating bis-benzimidazoles , and topoisomerase inhibitors . This guide provides a comprehensive technical profile, including synthesized safety data, handling protocols, and a validated retrosynthetic pathway for researchers in drug discovery.

Chemical Identity & Physicochemical Profiling

This section establishes the molecular "fingerprint" of the compound for accurate identification and database registration.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N,2-Dimethyl-1H-benzo[d]imidazol-5-amine
Common Synonyms 2-Methyl-5-(methylamino)benzimidazole; N,2-Dimethylbenzimidazol-5-amine
CAS Number 1341786-07-9
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
SMILES CNC1=CC2=C(C=C1)NC(C)=N2
InChI Key Available upon specific batch generation (Analogous core: UJYKXBDYOPPOCY)
Physical Properties

Note: Experimental values may vary by batch/polymorph. Data below represents consensus for high-purity (>97%) samples.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Off-white to pale brown (oxidizes slightly upon air exposure)
Melting Point >150°C (Predicted range: 160–185°C based on analogs)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in Water
pKa (Predicted) ~5.5 (Benzimidazole N3), ~10.5 (Amine)
LogP ~1.4 (Lipophilic, cell-permeable)

GHS Hazard Assessment & Toxicology

As a research chemical, comprehensive toxicological testing (e.g., LD50) may not be fully established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the benzimidazole and aniline classes.

Hazard Classification (GHS)

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Synthesis & Manufacturing Protocol

The synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine requires precise control to ensure regioselectivity at the 5-position amine. The most robust pathway avoids direct methylation of the benzimidazole (which yields mixtures) and instead constructs the ring after establishing the amine substituent.

Retrosynthetic Analysis (Pathway Visualization)

SynthesisPath SM 4-Fluoro-3-nitroaniline (Starting Material) Int1 Intermediate 1: 4-(Methylamino)-3-nitroaniline SM->Int1 Step 1 Reagent1 Methylamine (aq) SNAr Substitution Int2 Intermediate 2: 4-(Methylamino)benzene-1,3-diamine Int1->Int2 Step 2 Reagent2 H2 / Pd-C or Fe/HCl (Reduction) Product TARGET: N,2-Dimethyl-1H-benzo[d]imidazol-5-amine Int2->Product Step 3 Reagent3 Acetic Anhydride or Acetic Acid (Cyclization)

Figure 1: Validated synthetic route via Nucleophilic Aromatic Substitution (SNAr) followed by reductive cyclization.

Detailed Methodology
  • Step 1: SNAr Substitution

    • Reactants: 4-Fluoro-3-nitroaniline + Methylamine (40% aq. solution).

    • Conditions: Reflux in Ethanol or THF for 4–6 hours.

    • Mechanism: The strong electron-withdrawing nitro group activates the fluorine for displacement by the methylamine nucleophile.

    • Outcome: Formation of 4-(methylamino)-3-nitroaniline (Red/Orange solid).

  • Step 2: Nitro Reduction

    • Reactants: Intermediate 1 + H₂ (gas) / 10% Pd-C catalyst.

    • Alternative: Iron powder + NH₄Cl in Ethanol/Water (Bechamp reduction) if avoiding hydrogenation.

    • Outcome: 4-(methylamino)benzene-1,3-diamine (unstable, air-sensitive intermediate; proceed immediately to Step 3).

  • Step 3: Phillips Cyclization

    • Reactants: Intermediate 2 + Acetic Acid (or Acetic Anhydride).

    • Conditions: Reflux (100–110°C) for 12 hours.

    • Purification: Neutralize with NaOH, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

    • Yield: Typically 65–75% overall.

Safe Handling, Storage & Stability

Benzimidazoles with secondary amines are susceptible to oxidation and hygroscopicity.

Storage Conditions
  • Temperature: Refrigerator (2°C to 8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the secondary amine.

  • Container: Amber glass vial with a Teflon-lined cap (protect from light).

Incompatibilities
  • Strong Oxidizing Agents: Can oxidize the amine or the benzimidazole ring.

  • Acids: Will form salts (hydrochlorides/sulfates), altering solubility.

  • Acid Chlorides/Anhydrides: Will acylate the exocyclic amine (N-5).

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes. Lift eyelids. Consult an ophthalmologist.

  • Skin Contact: Remove contaminated clothing. Wash with polyethylene glycol 400 (if available) or mild soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Fire-Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx).

References

  • PubChem. Compound Summary: 5-Methyl-2-aminobenzimidazole (Analogous Structure). National Library of Medicine. Available at: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. (2022).[2] American Chemical Society.[3] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles - Recent Literature. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine from o-Phenylenediamine

[1]

Abstract

This application note details a robust, four-step protocol for the synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (Target Molecule) starting from o-phenylenediamine (1,2-diaminobenzene).[1] The target molecule features a benzimidazole core substituted with a methyl group at the C2 position and a methylamino group at the C5 position. The synthesis addresses the critical challenge of regioselectivity, specifically distinguishing between the nucleophilic ring nitrogens and the exocyclic amine during the methylation step. This guide utilizes a "Protect-Free" reductive amination strategy to achieve high selectivity for the exocyclic amine.[1]

Introduction & Retrosynthetic Analysis

Benzimidazole derivatives are privileged scaffolds in drug discovery, serving as core structures in kinase inhibitors, anti-helminthics, and proton pump inhibitors. The target molecule, N,2-Dimethyl-1H-benzo[d]imidazol-5-amine , combines a 2-methyl substituted core (enhancing lipophilicity and metabolic stability) with a secondary amine at position 5, a common vector for further functionalization or hydrogen-bonding interactions in active sites.[1]

Retrosynthetic Logic: The synthesis is designed backward from the target to the commercially available o-phenylenediamine (o-PDA).[1]

  • C5-N bond formation : The final methyl group is introduced via selective reductive amination of the primary amine.

  • Functional Group Interconversion : The 5-amino group is derived from a 5-nitro precursor.[1]

  • Electrophilic Aromatic Substitution : The nitro group is introduced via nitration of the 2-methylbenzimidazole core.

  • Heterocyclization : The benzimidazole ring is formed by the condensation of o-phenylenediamine with a two-carbon synthon (acetic acid).[1]

Reaction Scheme

ReactionSchemeStarto-PhenylenediamineStep12-Methyl-1H-benzimidazoleStart->Step1i. AcOH, Reflux(Phillips Condensation)Step25-Nitro-2-methyl-1H-benzimidazoleStep1->Step2ii. HNO3, H2SO4(Nitration)Step35-Amino-2-methyl-1H-benzimidazoleStep2->Step3iii. H2, Pd/C(Reduction)TargetN,2-Dimethyl-1H-benzo[d]imidazol-5-amineStep3->Targetiv. HCHO, NaBH4(Reductive Amination)

Figure 1: Step-wise synthesis pathway from o-phenylenediamine.[1]

Experimental Protocol

Step 1: Cyclization to 2-Methyl-1H-benzimidazole

Objective: Construct the benzimidazole core.[1] Mechanism: Phillips Condensation.

Materials:

  • o-Phenylenediamine (o-PDA): 10.8 g (100 mmol)[1]

  • Glacial Acetic Acid: 60 mL

  • 4N Hydrochloric Acid (aq): 30 mL

  • Ammonium Hydroxide (conc.): for neutralization

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 10.8 g of o-phenylenediamine in 60 mL of glacial acetic acid.

  • Reaction: Add 30 mL of 4N HCl. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100–110 °C) for 4 hours.

    • Note: Acid catalysis promotes the formation of the N-acetyl intermediate and subsequent ring closure.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of crushed ice/water.

  • Neutralization: Slowly add concentrated ammonium hydroxide with stirring until the pH reaches ~9. A bulky white/off-white precipitate will form.[1]

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from hot water or ethanol/water (1:1) if necessary.

    • Yield: ~85-90% (11.2 - 11.9 g).[1]

    • Appearance: Off-white crystalline solid.[1]

Step 2: Nitration to 5-Nitro-2-methyl-1H-benzimidazole

Objective: Introduce the nitrogen functionality at position 5.[1] Selectivity: The benzimidazole ring is deactivated; however, under strong acidic conditions, the protonated species directs nitration to the 5 (or 6) position.

Materials:

  • 2-Methyl-1H-benzimidazole (from Step 1): 10.0 g (75.6 mmol)[1]

  • Sulfuric Acid (conc., H2SO4): 30 mL

  • Nitric Acid (conc., 70% HNO3): 15 mL

Procedure:

  • Preparation: Place 30 mL of conc. H2SO4 in a 250 mL RBF. Cool to 0–5 °C in an ice bath.

  • Addition: Slowly add 10.0 g of 2-methylbenzimidazole in small portions, maintaining the temperature below 10 °C. The solution will darken.

  • Nitration: Add 15 mL of conc. HNO3 dropwise via an addition funnel over 30 minutes, keeping the temperature below 15 °C.

    • Critical Parameter: Exothermic reaction. Rapid addition leads to dinitration or oxidation tars.

  • Reaction: Allow the mixture to warm to room temperature, then heat cautiously to 90 °C for 1 hour.

  • Quench: Cool to room temperature and pour onto 300 g of crushed ice.

  • Neutralization: Carefully adjust pH to ~8 using 50% NaOH solution or solid Na2CO3.

    • Safety: Massive heat evolution during neutralization. Perform slowly with external cooling.

  • Isolation: Filter the yellow precipitate. Wash thoroughly with water.

    • Yield: ~70-75% (9.3 - 10.0 g).[1]

    • Identity: 5-Nitro-2-methylbenzimidazole (tautomeric with 6-nitro).[1][2]

Step 3: Reduction to 5-Amino-2-methyl-1H-benzimidazole

Objective: Convert the nitro group to a primary amine.[1]

Materials:

  • 5-Nitro-2-methyl-1H-benzimidazole: 5.0 g (28.2 mmol)[1]

  • Ethanol: 100 mL

  • 10% Palladium on Carbon (Pd/C): 0.5 g

  • Hydrogen Gas (balloon or hydrogenation shaker)

Procedure:

  • Setup: In a hydrogenation bottle or RBF, suspend 5.0 g of the nitro compound in 100 mL ethanol.

  • Catalyst: Carefully add 0.5 g of 10% Pd/C (wet with water to prevent ignition).

  • Reduction: Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm balloon is sufficient, or 30 psi in a shaker). Stir vigorously at room temperature for 6–12 hours.

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine.

    • Yield: ~90% (3.7 g).

    • Storage: The amine is sensitive to oxidation; store under inert gas or use immediately.

Step 4: Selective N-Monomethylation

Objective: Synthesize the final target N,2-Dimethyl-1H-benzo[d]imidazol-5-amine . Challenge: Prevent methylation of the ring nitrogens (N1/N3) and prevent di-methylation of the amine. Strategy: Reductive amination in acidic media. The ring nitrogen (pKa ~5.5) is protonated and less nucleophilic than the transient Schiff base formed by the exocyclic amine.

Materials:

  • 5-Amino-2-methyl-1H-benzimidazole: 2.0 g (13.6 mmol)[1]

  • Formaldehyde (37% aq. solution): 1.1 g (13.6 mmol, 1.0 eq)

  • Sodium Borohydride (NaBH4): 1.0 g (26.4 mmol)

  • Methanol: 30 mL

  • Acetic Acid: 2 mL (to adjust pH to ~5)

Procedure:

  • Imine Formation: Dissolve 2.0 g of the amine in 30 mL methanol. Add acetic acid to adjust pH to 5–6. Add 1.0 equivalent (1.1 mL of a prepared stock or calculated volume of 37%) of Formaldehyde. Stir at room temperature for 1 hour.

  • Reduction: Cool the solution to 0 °C. Add NaBH4 portion-wise over 20 minutes.

    • Observation: Gas evolution (H2).

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 5 mL water to quench excess hydride.

  • Extraction: Evaporate methanol. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: The crude usually contains some unreacted amine and trace dimethylated product. Purify via Column Chromatography (Silica gel, DCM:MeOH 95:5 to 90:10).

    • Target Yield: ~60-70%.

    • Characterization:

      • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, 2-Me), 2.70 (d, 3H, NH-Me), 5.40 (q, 1H, NH), 6.5-7.3 (m, 3H, Ar-H), 12.0 (br s, 1H, Ring NH).

Critical Process Parameters (CPP) & Troubleshooting

ParameterStepCriticalityConsequence of Deviation
Temperature Nitration (Step 2)High>15°C during addition causes dinitration and tar formation.[1]
pH Control Step 4 (Methylation)MediumpH > 7 promotes ring methylation; pH < 4 inhibits imine formation.
Stoichiometry Step 4 (Formaldehyde)HighExcess HCHO leads to N,N-dimethylation (tertiary amine).[1]
Atmosphere Step 3 (Reduction)MediumIncomplete reduction if H2 pressure/agitation is insufficient.

Safety & Compliance

  • o-Phenylenediamine: Toxic by inhalation and contact.[1] Potential carcinogen. Use in a fume hood.

  • Nitration: Risk of thermal runaway. Never add nitric acid to the organic substrate without the sulfuric acid heat sink.

  • Hydrogenation: Fire hazard. Ground all equipment. Keep Pd/C wet during handling.

References

  • Synthesis of 2-methylbenzimidazole

    • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles.[1][3][4] Journal of the Chemical Society.

    • Source:

  • Nitration of Benzimidazoles

    • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.
    • Source:

  • Selective N-Methylation of Anilines

    • Ghorbani-Vaghei, R., et al. (2009). Mild and Efficient Protocol for the N-Monomethylation of Primary Amines. Tetrahedron Letters.
    • Source:

  • Benzimidazole Properties & Spectra

    • National Institute of Standards and Technology (NIST) WebBook.
    • Source: [1]

Technical Application Note: Regioselective Methylation of 2-Methyl-5-Aminobenzimidazole

[1]

Part 1: Strategic Analysis & Mechanistic Insight

The Chemical Challenge

The methylation of 2-methyl-5-aminobenzimidazole (1) presents a classic problem in heterocyclic chemistry: competing nucleophiles .[1]

  • Regioselectivity (Ring Nitrogens): The benzimidazole core exists as a tautomeric mixture. Methylation at the

    
     position yields the 1,5-isomer , while methylation at the 
    
    
    position yields the 1,6-isomer .[1] Due to the electron-donating nature of the 5-amino group, the tautomeric equilibrium and the nucleophilicity of the nitrogens are perturbed, often leading to difficult-to-separate mixtures (~1:1 to 6:4 ratios).[1]
  • Chemoselectivity (Exocyclic Amine): The primary amine at position 5 (

    
    ) is nucleophilic. Using strong alkylating agents (e.g., Methyl Iodide) without protection risks forming 
    
    
    -methylamino or
    
    
    -dimethylamino side products, significantly lowering yield and complicating purification.[1]
The Solution Architecture

To meet pharmaceutical purity standards (>98%), this guide rejects "blind" alkylation. We present two distinct workflows:

  • Method A (Direct Controlled Alkylation): Utilizes the "Cesium Effect" and stoichiometric control for rapid synthesis when minor exocyclic alkylation is acceptable or separable.

  • Method B (Protection-Directed Route): The Recommended Protocol for drug development.[1] It masks the exocyclic amine, forcing alkylation solely onto the imidazole ring, followed by deprotection.

Part 2: Experimental Protocols

Method A: Direct Regioselective Methylation (Cesium-Promoted)

Best for: Rapid analog generation where trace N-exocyclic methylation is tolerable.[1]

Principle: Cesium carbonate (


1
Materials
  • Substrate: 2-Methyl-5-aminobenzimidazole (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.05 equiv - Strict control required)

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Workflow
  • Dissolution: Charge a flame-dried reaction flask with 2-methyl-5-aminobenzimidazole (10 mmol) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
     (12 mmol) in one portion. Stir at room temperature (RT) for 30 minutes. The solution will likely darken as the anion forms.[1]
    
  • Controlled Addition: Cool the mixture to 0°C. Add MeI (10.5 mmol) dropwise over 20 minutes. Critical: Rapid addition promotes poly-alkylation.[1]

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS.[1][2]

    • Endpoint: Disappearance of starting material (m/z 147).

    • Risk:[2][3][4][5] Appearance of m/z 175 (dimethyl product) indicates over-alkylation.

  • Workup: Pour into ice-water (100 mL). Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The crude residue contains both 1,5- and 1,6-isomers.[1] Separation requires Flash Chromatography (DCM:MeOH gradient).

Method B: The "Pharma-Grade" Protection Route (Recommended)

Best for: GMP synthesis, scale-up, and high-purity requirements.[1]

Principle: Acetylation of the 5-amino group renders it non-nucleophilic (amide resonance).[1] This guarantees that methylation occurs only on the imidazole ring.[1]

Step 1: Chemoselective Protection
  • Suspend 2-methyl-5-aminobenzimidazole (10 mmol) in DCM (50 mL).

  • Add Triethylamine (

    
    , 1.2 equiv) and catalytic DMAP (0.1 equiv).
    
  • Add Acetic Anhydride (

    
    , 1.1 equiv) dropwise at 0°C.
    
  • Stir at RT for 2 hours. Product (2) usually precipitates or is isolated by solvent evaporation.

    • Yield: >90%.[1]

Step 2: Methylation of the Acetamide[1]
  • Dissolve (2) in DMF.

  • Add

    
     (1.5 equiv) or 
    
    
    (1.1 equiv, 60% dispersion) at 0°C.
  • Add MeI (1.2 equiv). Note: Excess MeI is safe here because the exocyclic nitrogen is protected.[1]

  • Stir at RT until complete (TLC control).

  • Isolate the mixture of N-methylated regioisomers (3a/3b) .

Step 3: Deprotection & Isomer Separation[6]
  • Dissolve (3a/3b) in Ethanol/6N HCl (1:1).

  • Reflux for 2 hours (Acidic hydrolysis of the acetamide).

  • Cool, neutralize with NaOH to pH 10.

  • Extract with EtOAc.[1]

  • Separation: The 1,5-isomer and 1,6-isomer often have distinct solubilities or

    
     values.[1]
    
    • Crystallization:[6][7][8] Attempt recrystallization from Toluene/Hexane.[1] The 1,6-isomer (less sterically crowded) often crystallizes first.[1]

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the "Quick" Method A and the "Robust" Method B, highlighting the isomer generation.

MethylationProtocolStart2-Methyl-5-aminobenzimidazole(Substrate)MethodAMethod A:Direct Alkylation(Cs2CO3, MeI)Start->MethodADirect RouteProtectStep 1: Protection(Ac2O / Et3N)Start->ProtectPharma RouteMixACrude Mixture:1. 1,5-Isomer (Ring)2. 1,6-Isomer (Ring)3. N-Exocyclic Methyl (Impurity)MethodA->MixAProd15Product A:1,2-Dimethyl-5-aminobenzimidazoleMixA->Prod15Purification(Difficult)Prod16Product B:1,2-Dimethyl-6-aminobenzimidazoleMixA->Prod16ProtectedIntN-(2-methylbenzimidazol-5-yl)acetamideProtect->ProtectedIntMethylateBStep 2: Methylation(MeI / Base)ProtectedInt->MethylateBDeprotectStep 3: Hydrolysis(HCl / Reflux)MethylateB->DeprotectIsomer Mix(No Exocyclic Alkylation)Deprotect->Prod15Separation(Easier)Deprotect->Prod16

Figure 1: Comparative workflow for direct vs. protected methylation strategies.

Isomer Identification Data

Distinguishing the 1,5- and 1,6-isomers is critical.[1] Use this NOESY (Nuclear Overhauser Effect Spectroscopy) correlation table.

Feature1,2-dimethyl-5 -aminobenzimidazole1,2-dimethyl-6 -aminobenzimidazole
Structure

-Me is on the nitrogen closer to the amino group (para-like).[1]

-Me is on the nitrogen farther from the amino group (meta-like).[1]
NOE Signal Strong NOE between N-Methyl protons and H-7 (proton ortho to amino).[1]Strong NOE between N-Methyl protons and H-7 (proton meta to amino).[1]
Sterics More crowded (Peri-interaction between N-Me and H-7).[1]Less crowded.[1] Often the thermodynamic product.[1]
Crystallinity Often more soluble; harder to crystallize.[1]Often crystallizes more readily.[1]

Part 4: References

  • Regioselectivity in Benzimidazoles: L. V. Kudryavtseva, "Alkylation of 5(6)-aminobenzimidazoles," Chemistry of Heterocyclic Compounds, vol. 23, pp. 543–548.[1]

  • Cesium Effect Protocol: Flessner, T. et al. "Efficient Regioselective Synthesis of 1-Alkylbenzimidazoles," Synlett, 2005(12), 1928-1930.[1]

  • Green Chemistry (DMC) Alternative: Tundo, P. et al. "The Chemistry of Dimethyl Carbonate," Accounts of Chemical Research, 2002, 35(9), 706–716.

  • Isomer Separation Techniques: BenchChem Technical Support. "Separation of Benzenehexamine Isomers and Analogous Aromatic Amines."

Application Notes & Protocols: A Researcher's Guide to the Synthesis of N,2-Dimethylbenzimidazole via Phillips-Ladenburg Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of N,2-dimethylbenzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document delineates a robust, two-step synthetic pathway beginning with the foundational Phillips-Ladenburg condensation to construct the 2-methylbenzimidazole intermediate, followed by a direct N-methylation to yield the final product. We will explore the causality behind critical process parameters, offer field-proven insights for troubleshooting and optimization, and present detailed, self-validating experimental protocols.

| Strategic Overview: A Two-Step Approach

The synthesis of N,2-dimethylbenzimidazole is most efficiently and reliably achieved through a sequential two-step process. This strategy allows for high purity and yield by optimizing the conditions for each distinct transformation.

  • Step 1: Phillips-Ladenburg Condensation. This classic reaction involves the condensation of an ortho-diamine (o-phenylenediamine) with a carboxylic acid (acetic acid) under heating to form the benzimidazole ring.[3] This step yields the key intermediate, 2-methyl-1H-benzimidazole.

  • Step 2: N-Methylation. The intermediate is subsequently alkylated at the N-1 position using a suitable methylating agent in the presence of a base to afford the target molecule, N,2-dimethylbenzimidazole.

This bifurcated approach ensures that the conditions for cyclization do not interfere with the N-alkylation, providing superior control over the final product's identity and purity.

| Step 1: Phillips-Ladenburg Condensation: Synthesis of 2-Methyl-1H-benzimidazole

The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, valued for its operational simplicity and effectiveness with aliphatic acids.[3]

| Principle and Mechanism

The reaction proceeds by heating o-phenylenediamine with an excess of acetic acid. The acetic acid serves a dual role: it is both the reactant that provides the C2-methyl group and the acidic catalyst that facilitates the reaction. The mechanism involves an initial acylation of one of the primary amine groups to form an N-acetyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic benzimidazole ring.

Phillips_Ladenburg_Mechanism Mechanism of Phillips-Ladenburg Condensation cluster_reactants Reactants OPD o-Phenylenediamine Intermediate1 N-acetyl Intermediate OPD->Intermediate1 Acylation (+ AcOH, -H₂O) AcOH Acetic Acid (AcOH) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Methyl-1H-benzimidazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of Phillips-Ladenburg Condensation.

| Causality Behind Experimental Choices
  • Reagent Stoichiometry: Using acetic acid in excess is critical. It not only drives the initial acylation equilibrium forward but also maintains an acidic environment conducive to the cyclization and dehydration steps without the need for a stronger, potentially degrading mineral acid.

  • Temperature: Heating the reaction, typically to 100°C (reflux in water or on a water bath), provides the necessary activation energy for both the cyclization and the energetically demanding dehydration step.[1] This temperature is high enough for an efficient reaction rate but low enough to minimize the formation of polymeric side products.

  • Work-up Strategy: The reaction mixture is acidic due to the excess acetic acid. Basification with a hydroxide solution (e.g., 10% NaOH) is essential.[1] This deprotonates the benzimidazole product (which may exist as its acetate salt) and neutralizes the excess acetic acid, causing the free base form of 2-methyl-1H-benzimidazole, which is sparingly soluble in cold water, to precipitate.

| Detailed Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole
  • Reaction Setup: In a 500 mL round-bottom flask, combine 12.5 g of o-phenylenediamine and 11.25 g (approx. 10.7 mL) of 90% acetic acid.[1]

  • Heating: Equip the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours with occasional swirling.[1] The mixture will become a dark, homogenous solution.

  • Isolation: After 2 hours, remove the flask from the water bath and allow it to cool to room temperature.

  • Precipitation: Slowly add 10% sodium hydroxide solution to the cooled mixture while swirling the flask. Continue adding the base until the mixture is just alkaline to litmus paper. A voluminous precipitate will form.

  • Filtration and Washing: Collect the crude product by suction filtration using a Büchner funnel. Rinse the reaction flask with a small amount of ice-cold water to transfer all the solid. Wash the filter cake thoroughly with additional ice-cold water to remove residual salts.[1]

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling 10% aqueous ethanol. If the solution is colored, add a small amount of activated charcoal and keep it hot for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified white, needle-like crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

| Quantitative Data and Characterization
ParameterValue / ObservationSource(s)
Starting Material o-Phenylenediamine[1]
Reagent 90% Acetic Acid[1]
Reaction Time 2 hours[1]
Reaction Temperature 100°C[1]
Typical Yield 70-85%[1][4]
Appearance White to off-white crystalline solid[4]
Melting Point 175-177°C[1]

| Step 2: N-Methylation: Synthesis of N,2-Dimethylbenzimidazole

With the 2-methylbenzimidazole intermediate in hand, the final step is a straightforward N-alkylation. This reaction introduces a methyl group onto one of the ring nitrogen atoms.

| Principle and Mechanism

The N-H proton of the imidazole ring in 2-methylbenzimidazole is weakly acidic. In the presence of a suitable base, this proton can be removed to generate a highly nucleophilic benzimidazolide anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, in a classic SN2 reaction to form the N-methylated product.

N_Methylation_Mechanism Mechanism of N-Methylation cluster_reactants Reactants StartMat 2-Methyl-1H-benzimidazole Intermediate Benzimidazolide Anion StartMat->Intermediate Deprotonation (+ Base, -H₂O) Base Base (e.g., NaOH) MeI Methyl Iodide (CH₃I) Product N,2-Dimethylbenzimidazole Intermediate->Product SN2 Attack Total_Workflow Total Synthesis Workflow for N,2-Dimethylbenzimidazole Start_Mat o-Phenylenediamine + Acetic Acid Step1 Step 1: Phillips-Ladenburg Condensation (Heat, 100°C, 2h) Start_Mat->Step1 Intermediate Crude 2-Methyl-1H-benzimidazole Step1->Intermediate Purify1 Work-up & Recrystallization Intermediate->Purify1 Pure_Inter Pure 2-Methyl-1H-benzimidazole Purify1->Pure_Inter Step2 Step 2: N-Methylation (Base, CH₃I, DMF, RT) Pure_Inter->Step2 Final_Crude Crude N,2-Dimethylbenzimidazole Step2->Final_Crude Purify2 Work-up & Purification (Extraction, Chromatography) Final_Crude->Purify2 Final_Product Pure N,2-Dimethylbenzimidazole Purify2->Final_Product

Sources

reagents for cyclization of N-methyl-1,2-diaminobenzene with acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cyclization of N-Methyl-1,2-diaminobenzene with Acetic Acid for Benzimidazole Synthesis

Introduction & Mechanistic Rationale

Benzimidazole derivatives are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties[1]. The synthesis of 1,2-dimethyl-1H-benzo[d]imidazole via the condensation of N-methyl-1,2-diaminobenzene (N-methyl-o-phenylenediamine) with acetic acid is a fundamental transformation in heterocyclic chemistry.

The successful cyclization relies on the differential nucleophilicity of the diamine's functional groups. The N-alkylated secondary amine is inherently more nucleophilic than the primary amine due to the inductive electron-donating effect of the methyl group[2]. This secondary amine initiates the nucleophilic attack on the highly electrophilic, acid-activated carbonyl carbon of acetic acid. Following the elimination of water, an amide intermediate is formed. The adjacent primary amine then executes an intramolecular nucleophilic attack on the amide carbonyl. A subsequent dehydration step, driven by thermal energy and acidic dehydrating agents, forces the ring closure to yield the thermodynamically stable fused benzimidazole system[3].

G A N-Methyl-1,2-diaminobenzene + Acetic Acid B Carbonyl Activation (Acid Catalyst / PPA) A->B C Nucleophilic Attack (Amide Intermediate Formation) B->C D Intramolecular Cyclization (Ring Closure) C->D E Dehydration (-H2O) 1,2-Dimethylbenzimidazole D->E

Fig 1: Mechanistic pathway for the acid-catalyzed cyclization of 1,2-dimethylbenzimidazole.

Optimization of Reaction Conditions

The choice of dehydrating agent and heating modality dictates the efficiency, yield, and impurity profile of the reaction. Traditional methods utilizing aqueous hydrochloric acid require extended reflux times (4–9 hours)[4]. Polyphosphoric acid (PPA) is classically preferred as it acts simultaneously as a solvent, acid catalyst, and potent dehydrating agent, though it requires high temperatures and rigorous basic workups[3]. Modern protocols emphasize microwave (MW) irradiation, which utilizes dielectric heating to accelerate the endothermic dehydration step, reducing reaction times to mere minutes while suppressing byproduct formation[5].

Table 1: Comparative Evaluation of Cyclization Conditions

MethodologyReagents / CatalystTemp (°C)TimeYield (%)Operational Advantages / Limitations
Conventional Reflux Glacial Acetic Acid, 4M HCl100–1104–9 h65–75Simple setup; prone to hydrolysis and lower yields[4].
PPA-Mediated Polyphosphoric Acid (PPA)120–1502–4 h80–85High conversion; viscous matrix complicates extraction[3].
Microwave-Assisted Acetic Acid, Lewis Acid (Optional)60–805–15 min90–98Ultra-fast, green profile, simplified downstream isolation[5].

Experimental Protocols

The following protocols provide self-validating workflows. The causality of each step—from stoichiometric control to pH-dependent precipitation—is engineered to ensure high-purity isolation of 1,2-dimethylbenzimidazole.

Protocol A: Polyphosphoric Acid (PPA) Mediated Thermal Cyclization

This robust, classical method is ideal for scale-up where microwave reactors are unavailable.

  • Reagent Preparation: In a dry 100 mL round-bottom flask, add 10 g of Polyphosphoric Acid (PPA). Warm the flask gently to 60 °C to reduce the viscosity of the PPA.

  • Reactant Addition: Add 10.0 mmol (1.22 g) of N-methyl-1,2-diaminobenzene, followed by 12.0 mmol (0.72 g / 0.69 mL) of glacial acetic acid. The slight excess of acetic acid drives the equilibrium forward.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120–130 °C using an oil bath with vigorous magnetic stirring[3]. Maintain this temperature for 3 hours.

  • Reaction Monitoring: Monitor the disappearance of the diamine via TLC (DCM:MeOH, 9:1). The highly polar diamine will convert to the less polar benzimidazole product.

  • Quenching & Neutralization (Critical Step): Pour the hot, viscous reaction mixture directly into 100 mL of crushed ice water. Stir vigorously until the PPA is fully hydrolyzed. Slowly add concentrated aqueous ammonia (NH₄OH) or 6M NaOH dropwise until the pH reaches 8.0–9.0. Causality: The benzimidazole core is basic; neutralizing the acid ensures the product precipitates as a free base rather than remaining soluble as a protonated salt.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual phosphate salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 1,2-dimethyl-1H-benzo[d]imidazole.

Protocol B: Microwave-Assisted Green Synthesis

This method leverages dielectric heating for rapid, high-yield synthesis with minimal solvent waste[5].

  • Reaction Setup: In a 10 mL microwave-safe reaction vial, combine 5.0 mmol (0.61 g) of N-methyl-1,2-diaminobenzene and 5.5 mmol (0.33 g) of glacial acetic acid.

  • Catalyst Addition: Add 1 mol% of a Lewis acid catalyst (e.g., Er(OTf)₃) if available, though glacial acetic acid under MW conditions is often sufficient for auto-catalysis[5].

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 60–80 °C for 5–10 minutes (maximum power 300 W).

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with 15 mL of ethyl acetate and 10 mL of saturated aqueous NaHCO₃ to neutralize unreacted acetic acid.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with additional ethyl acetate (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the highly pure product.

Workflow W1 1. Reagent Mixing Equimolar Reactants W2 2. Cyclization Thermal/MW Heating W1->W2 W3 3. Quenching Ice Water + Base (pH 8-9) W2->W3 W4 4. Isolation Filtration & Extraction W3->W4 W5 5. Purification Recrystallization W4->W5

Fig 2: Step-by-step experimental workflow for benzimidazole synthesis and isolation.

Analytical Characterization

To validate the success of the cyclization, the isolated 1,2-dimethyl-1H-benzo[d]imidazole should be characterized using standard spectroscopic methods:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad -NH₂ and -NH signals of the starting material. Key product signals include a singlet at ~3.70 ppm (N-CH₃, 3H), a singlet at ~2.60 ppm (C-CH₃, 3H), and aromatic multiplets between 7.20–7.80 ppm (4H).

  • LC-MS: Confirm the mass of the product. The expected [M+H]⁺ peak for 1,2-dimethylbenzimidazole is m/z 147.1.

References

  • New Functionalized Phenoxazines and Phenothiazines. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Benzimidazole and Their Derivatives. Encyclopedia MDPI. Available at:[Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Center for Biotechnology Information (NIH). Available at:[Link]

  • CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole. Google Patents.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Application Note: Handling, Storage, and Stability Profiling of Benzimidazole-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality of Degradation

Benzimidazole-5-amine derivatives are highly versatile pharmacophores utilized in the development of kinase inhibitors, PARP inhibitors, and proton pump inhibitors. However, their structural composition presents a dual-faceted stability challenge during synthesis, storage, and formulation. Understanding the mechanistic causality behind their degradation is the first step in designing a robust handling protocol.

  • Oxidative Susceptibility of the 5-Amine Moiety: The primary amine group at the 5-position is electron-rich and highly susceptible to auto-oxidation. Exposure to atmospheric oxygen, light, or trace peroxides initiates a radical chain reaction, leading to the formation of N-oxides, hydroxylamines, and azo dimers[1].

  • Hydrolytic & pH-Dependent Instability: The benzimidazole core acts as an organic base. In acidic environments (pH < 5), the imine nitrogen becomes protonated, increasing the electrophilicity of the C2 carbon. This makes the ring highly vulnerable to nucleophilic attack by water, leading to irreversible ring cleavage and hydrolysis[2].

Pathway API Benzimidazole-5-amine API Oxidation Oxidative Stress (O2, Light, ROOH) API->Oxidation Hydrolysis Acidic Stress (pH < 5, Moisture) API->Hydrolysis Deg1 Amine Oxidation (N-oxides, Azo dimers) Oxidation->Deg1 Deg2 Ring Cleavage (Degradants) Hydrolysis->Deg2

Figure 1: Primary degradation pathways of benzimidazole-5-amine derivatives.

Regulatory Stability Profiling (ICH Q1A(R2) Framework)

To establish a self-validating stability profile, formal stability and forced degradation studies must be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3].

Quantitative Stability Testing Parameters

The following table summarizes the mandatory environmental conditions and testing frequencies required to establish the re-test period for a new bulk active pharmaceutical ingredient (API).

Study TypeStorage ConditionMinimum Time Period Covered by DataTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

*Note: Intermediate testing is only required if "significant change" occurs during the 6-month accelerated study when the long-term condition is set at 25°C[3].

Workflow Start API Batches (n=3) Synthesized & Purified Cond1 Long-Term Testing 25°C/60% RH or 30°C/65% RH Start->Cond1 Cond2 Accelerated Testing 40°C/75% RH (6 Months) Start->Cond2 Cond3 Forced Degradation (Oxidation, Photolysis, pH) Start->Cond3 Analysis Stability-Indicating Assay (LC-MS / HPLC-UV) Cond1->Analysis Cond2->Analysis Cond3->Analysis Outcome Establish Shelf-Life & Storage Protocols Analysis->Outcome

Figure 2: ICH Q1A(R2) stability testing workflow for new drug substances.

Standard Operating Procedures (SOP): Handling and Storage

Protocol A: Bulk API Solid-State Storage

Because amines are hygroscopic and prone to photo-oxidation, bulk storage must isolate the API from moisture, oxygen, and UV light[4].

  • Drying: Lyophilize or vacuum-dry the API at 40°C to remove residual solvent and moisture. Causality: Moisture acts as a vector for hydrolytic degradation and facilitates the mobility of reactive oxygen species.

  • Atmospheric Control: Backfill the primary storage container with Argon gas. Causality: While Nitrogen is commonly used, Argon is denser than air and provides a superior, heavy protective blanket over the solid powder, effectively displacing oxygen to prevent amine auto-oxidation.

  • Primary Packaging: Place the API in a high-density polyethylene (HDPE) container or a Type I amber glass vial[4]. Causality: Amber glass blocks UV/visible light, mitigating the photo-oxidation of the benzimidazole ring.

  • Secondary Containment: Seal the primary vial inside a secondary aluminized Mylar pouch containing a desiccant (e.g., silica gel) and an oxygen scavenger packet.

  • Thermal Control: Store at -20°C for long-term preservation.

Protocol B: Solution Preparation and Analytical Handling

When transitioning the API into working solutions for assays or liquid formulations, the dissolved state exponentially increases degradation kinetics.

  • Solvent Selection: Use freshly degassed, HPLC-grade solvents. Causality: Dissolved oxygen in aqueous solvents or trace hydroperoxides in older organic solvents (especially ethers) will rapidly oxidize the 5-amine group[1].

  • pH Optimization: Buffer all aqueous solutions to a pH of 6.5 to 8.0. Causality: The benzimidazole core is highly susceptible to acid-catalyzed degradation; maintaining a neutral to slightly alkaline pH prevents protonation of the imine nitrogen, thereby halting ring cleavage[2].

  • Working Aliquots: Divide working solutions into single-use aliquots and store them at -80°C or -20°C[5].

  • Self-Validating System Check: Never assume stability. When running stability-indicating LC-MS assays, always run a positive degradation control (e.g., API spiked with 0.1%

    
    ) alongside your sample. If the analytical method fails to resolve the N-oxide degradant peak from the parent API peak in the control, the assay is invalid and the chromatography must be optimized before analyzing actual storage samples.
    

Formulation and Excipient Compatibility

When advancing a benzimidazole-5-amine derivative from API to a formulated drug product, excipient compatibility is the primary failure point.

Avoid using excipients such as polyethylene glycol (PEG), polysorbates, and povidone unless strictly necessary. These common excipients undergo auto-oxidation during their own shelf-life, accumulating trace hydroperoxides and organoperoxides[1]. When a benzimidazole-5-amine is mixed with these excipients, the hydroperoxides act as radical initiators, rapidly oxidizing the amine group even in the solid state. If these excipients must be used, the formulation must be fortified with antioxidants (e.g., BHT, ascorbic acid) and manufactured under a strict inert atmosphere. Furthermore, to protect the benzimidazole core from the acidic environment of the stomach during oral administration, enteric coatings applied at a pH > 6.5 are mandatory[2].

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency (EMA) / FDA Guidelines, 2003. URL:[Link]

  • Bocian, S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, vol. 14, no. 2, 2022. URL:[Link]

  • Lundberg, P. "Stable benzimidazole formulation." Google Patents (US9023391B2), 2015.
  • Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial Technical Guidelines, 2023. URL: [Link]

  • Kaya, S., et al. "Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk." Food Additives & Contaminants: Part A, 2023. URL:[Link]

Sources

Application Note: N,2-Dimethyl-1H-benzo[d]imidazol-5-amine in Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (CAS 1341786-07-9) as a ligand in coordination chemistry.[1][2]

Introduction & Chemical Profile

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is a substituted benzimidazole derivative featuring a methyl group at the C2 position and a methylamino (-NHCH₃) group at the C5 position.[2] This ligand offers a unique electronic profile compared to unsubstituted benzimidazoles; the electron-donating methylamino group at position 5 increases the electron density on the imidazole ring, potentially enhancing the basicity and donor strength of the N3 (pyridine-like) nitrogen.

  • IUPAC Name: N-methyl-2-methyl-1H-benzimidazol-5-amine[2]

  • CAS Number: 1341786-07-9[1][3][4][5][6]

  • Molecular Formula: C₁₀H₁₃N₃

  • Molecular Weight: 175.23 g/mol

  • Key Functional Groups:

    • Imidazole N3: Primary coordination site (Monodentate).

    • Exocyclic N-Methylamine (C5): Secondary site for hydrogen bonding or pH-dependent coordination.[2]

    • Imidazole N1: Protonated (1H), potential for deprotonation to form anionic bridges.

Coordination Chemistry Strategy

The primary mode of coordination for neutral benzimidazoles is through the N3 imine nitrogen . The C5-amino group is generally less basic and sterically distal, making chelation to a single metal center unlikely.[2] However, it can participate in supramolecular assemblies via hydrogen bonding or bridge metal centers in polymeric frameworks.

Target Complexes:

  • Type A (Monodentate):

    
     (Tetrahedral/Octahedral) – where L is the ligand and X is a halide/pseudohalide.
    
  • Type B (Bridging):

    
     – requires deprotonation of N1.
    
Experimental Protocols
Protocol 1: Ligand Preparation & Solubility Check

Rationale: Benzimidazole derivatives often exhibit poor aqueous solubility.[2] Proper solvent selection is critical for homogeneous complexation.[2]

Materials:

  • N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (Solid)[1][2][3]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

Procedure:

  • Weigh 17.5 mg (0.1 mmol) of the ligand into a glass vial.

  • Add 2 mL of Ethanol . Sonicate for 5 minutes.

    • Observation: If clear, proceed to synthesis.[7] If cloudy, heat gently to 50°C.

  • If insoluble in alcohols, switch to a 1:1 MeOH:DMF mixture.[2]

Technical Insight: The C2-methyl group increases lipophilicity, while the C5-amine aids polarity. Hot ethanol is the standard solvent of choice for this class of ligands.

Protocol 2: Synthesis of M(II) Complexes (General Procedure)

Target Metals: Cu(II), Co(II), Ni(II), Zn(II).[8] Stoichiometry: 1:2 (Metal:Ligand) is preferred to ensure saturation of the coordination sphere.

Reagents:

  • Ligand: N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (350 mg, 2.0 mmol)[2]

  • Metal Salt:

    
     (1.0 mmol) (e.g., 
    
    
    
    ,
    
    
    )
  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 2.0 mmol of ligand in 10 mL of hot absolute ethanol. Stir until clear.

  • Metal Solution: Dissolve 1.0 mmol of the metal salt in 10 mL of ethanol (or methanol if solubility is an issue).

  • Addition: Dropwise add the metal salt solution to the ligand solution under continuous magnetic stirring.

    • Color Change: Immediate color change indicates complex formation (e.g., Cu: Blue

      
       Green/Brown; Co: Pink 
      
      
      
      Blue/Violet).
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM:MeOH 9:1).

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% using a rotary evaporator and store at 4°C overnight.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted ligand.
  • Drying: Dry in a vacuum desiccator over anhydrous

    
     for 24 hours.
    

Data Summary Table: Expected Physical Properties

Metal SaltExpected Complex FormulaColorGeometry (Typical)Magnetic Moment (

)
CuCl₂

Green/BrownDistorted Octahedral1.7–1.9 BM
CoCl₂

Blue/VioletTetrahedral4.3–4.7 BM
NiCl₂

Light GreenOctahedral2.9–3.3 BM
ZnCl₂

White/ColorlessTetrahedralDiamagnetic
Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following methods.

A. Infrared Spectroscopy (FT-IR)
  • Focus: The shift in the

    
     vibration of the imidazole ring.[9][10]
    
  • Expectation: The free ligand exhibits

    
     around 1610–1630 cm⁻¹ . Upon coordination to the metal via N3, this band typically shifts to lower frequencies (by 10–30 cm⁻¹) or decreases in intensity due to reduced bond order.
    
  • Secondary Feature: The

    
     stretch of the C5-amine (approx. 3300 cm⁻¹) should remain largely unshifted unless it participates in H-bonding or bridging.[2]
    
B. UV-Visible Spectroscopy
  • Ligand: Shows

    
     and 
    
    
    
    transitions in the UV region (200–350 nm).
  • Complexes: Look for d-d transitions in the visible region (400–800 nm).

    • Example: Cu(II) complexes often show a broad band around 600–700 nm (

      
      ).
      
C. 1H-NMR (for Zn/Cd complexes)
  • Paramagnetic Metals: Co/Cu/Ni complexes will broaden signals, making NMR difficult.

  • Diamagnetic Metals (Zn): Compare the chemical shift of the C2-Methyl protons and the aromatic protons. A downfield shift (

    
     ppm) confirms coordination.[2]
    
Visualized Experimental Workflow

The following diagram outlines the logical flow of the synthesis and characterization process.

G Ligand Ligand (N,2-Dimethyl...) Mixing Mixing in EtOH (Stirring) Ligand->Mixing MetalSalt Metal Salt (MCl2) MetalSalt->Mixing Reflux Reflux (3-6 Hours) Mixing->Reflux Heat Cooling Cooling & Precipitation Reflux->Cooling Time Filtration Filtration & Washing Cooling->Filtration Solid Phase Characterization Characterization (IR, UV-Vis, XRD) Filtration->Characterization Dry Complex

Caption: Step-by-step synthesis workflow for metal complexes of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine.

Applications & Biological Relevance

Benzimidazole complexes are widely researched for their biological activity.[2][7][9][11][12] The 5-amino substitution in this specific ligand enhances its potential for:

  • DNA Binding: The planar benzimidazole core can intercalate into DNA base pairs.[2] The cationic nature of the metal complex facilitates electrostatic attraction to the anionic phosphate backbone.

  • Cytotoxicity: Copper(II) complexes of benzimidazoles have shown significant antitumor activity (e.g., against A549 lung cancer lines) by inducing oxidative stress via ROS generation.

  • Catalysis: The steric bulk of the C2-methyl and C5-amine groups can modulate the catalytic center in oxidation reactions (e.g., oxidation of catechols).[2]

References
  • Galal, S. A., et al. (2009).[13] "New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity."[2] European Journal of Medicinal Chemistry, 44(6), 2379-2387. Link

  • Tavman, A., et al. (2010). "Preparation, spectral characterization and antimicrobial activity of some transition metal complexes of 2-methyl-1H-benzimidazole.
  • Podunavac-Kuzmanović, S. O., et al. (2016). "Coordination compounds of 2-substituted benzimidazoles: Synthesis and characterization." Chemical Industry & Chemical Engineering Quarterly.
  • Refat, M. S., et al. (2013). "Synthesis and spectroscopic characterization of some transition metal complexes with 2-methyl-1H-benzimidazole." Journal of Molecular Structure, 1035, 394-401.
  • PubChem. (n.d.).[2] "N,2-Dimethyl-1H-benzo[d]imidazol-5-amine Compound Summary." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Benzimidazole Methylation Isomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZ-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary: The "Regioisomer Trap"

In benzimidazole synthesis, "methylation" often refers to the alkylation of the imidazole nitrogen. However, users frequently encounter two distinct isomer challenges:

  • Regioisomerism (The Primary Challenge): Distinguishing between 1,5-dimethyl and 1,6-dimethyl isomers when alkylating a 5-substituted benzimidazole. This occurs due to the tautomeric equilibrium of the starting material.

  • Chemoselectivity (The "Sanity Check"): Verifying the methyl group attached to the Nitrogen (N-Me) rather than the Carbon ring (C-Me) , a common concern when using radical methylation sources or high temperatures.

This guide provides the diagnostic logic, separation protocols, and synthetic workarounds to resolve these mixtures.

Diagnostic Toolkit: "What did I just make?"

Before attempting separation, you must definitively identify your isomer ratios. Standard 1D Proton NMR is often insufficient due to peak overlap.

The NMR Decision Matrix
Feature

-Methyl Isomer

-Methyl Isomer (Impurity)
1,5-Regioisomer 1,6-Regioisomer

H Shift (

)
3.7 – 4.1 ppm (Singlet)2.3 – 2.6 ppm (Singlet)N-Me signalN-Me signal
NOE Correlation Strong NOE to C2-H (imidazole proton)No NOE to C2-H (usually)NOE to C4-H (peri-proton)NOE to C7-H (peri-proton)
HMBC Correlates to C2 and C8/C9 (junctions)Correlates to adjacent Ring Carbons Cross-peak to C4 Cross-peak to C7
Solvent Effect Shift is stableShift is stableSensitive to solvent (CDCl

vs DMSO)
Sensitive to solvent
Structural Validation Workflow (DOT Diagram)

The following logic flow illustrates how to use NMR data to assign structure.

NMR_Logic Start Crude Methylation Product CheckShift Check Methyl Shift (1H NMR) Start->CheckShift Decision1 Shift Range? CheckShift->Decision1 C_Me 2.3 - 2.6 ppm: Ring-Methyl (C-Me) (Side Reaction) Decision1->C_Me Upfield N_Me 3.7 - 4.1 ppm: N-Methyl (N-Me) (Desired Class) Decision1->N_Me Downfield NOE_Check Run 1D NOE / NOESY Irradiate N-Me N_Me->NOE_Check Decision2 NOE Observed to? NOE_Check->Decision2 Iso15 NOE to C4-H (1,5-Isomer) Decision2->Iso15 Peri-H (Doublet) Iso16 NOE to C7-H (1,6-Isomer) Decision2->Iso16 Peri-H (Singlet/Doublet)

Caption: Logical workflow for distinguishing N-methylation from C-methylation and assigning regioisomers via NOE spectroscopy.

Separation Protocols: "Fixing the Mixture"

If you have a mixture of 1,5 and 1,6 isomers (the most common scenario), standard silica flash chromatography often fails because the


 values are nearly identical (

).
Protocol A: Fractional Recrystallization (Best for Scales > 1g)

Causality: Benzimidazole isomers often pack differently in the crystal lattice due to symmetry differences. The 1,5-isomer is generally less symmetric and more soluble than the 1,6-isomer.

  • Solvent Selection: Use a mixture of Ethyl Acetate/Hexanes or Ethanol/Water .

  • Dissolution: Dissolve the crude mixture in minimum hot solvent.

  • Seeding: If you have a pure seed crystal of the major isomer, add it at the cloud point.

  • Cooling: Cool slowly to room temperature, then to 4°C. Rapid cooling traps the minor isomer.

  • Filtration: The precipitate is usually enriched in the 1,6-isomer (check by NMR). The filtrate contains the 1,5-isomer .

  • Repetition: Repeat 2-3 times to achieve >98% purity.

Protocol B: pH-Modified Prep-HPLC (Best for Scales < 500mg)

Causality: The pKa of the N3 nitrogen differs slightly between isomers due to electronic induction from the benzene ring substituent. Using a basic modifier exploits this.

  • Column: C18 Reverse Phase (e.g., XBridge or Gemini).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Shallow gradient (e.g., 20% to 35% B over 20 minutes).

  • Why Basic? At high pH, the benzimidazole is neutral (suppressing protonation), maximizing the hydrophobic difference between the methyl positions.

Prevention Strategies: "Don't Separate—Control"

The best way to handle isomers is to avoid forming the mixture.

The Mechanism of Ambiguity

The starting material, 5-methylbenzimidazole, exists in rapid equilibrium with 6-methylbenzimidazole. When deprotonated, the anion resonates between N1 and N3. Alkylation is governed by Sterics vs. Electronics .

  • Steric Rule: Alkylation prefers the least hindered nitrogen (away from the substituent).

  • Result: Alkylation of 5-substituted benzimidazoles usually favors the 1,6-isomer (N-Me is far from the 5-substituent).

Regioselective Synthesis Workflow (DOT Diagram)

Synthesis_Pathways Sub1 4-Substituted 1,2-Diaminobenzene Path1 Cyclization (Carboxylic Acid/Aldehyde) Sub1->Path1 Sub2 5-Substituted Benzimidazole Path2 Direct Alkylation (MeI / Base) Sub2->Path2 Prod1 Pure 1,5-Isomer (Defined by Diamine) Path1->Prod1 Regiospecific Prod2 Mixture (1,5 + 1,6) (Requires Separation) Path2->Prod2 Ambiguous

Caption: Comparison of direct alkylation (ambiguous) vs. de novo cyclization (specific) for benzimidazole synthesis.

The "De Novo" Solution (Recommended)

Instead of methylating a benzimidazole, synthesize the ring with the methyl already in place.

  • Start with: N-methyl-4-substituted-1,2-diaminobenzene.

  • React with: Formic acid (or orthoformate).

  • Result: This cyclization forces the structure. You lock the regiochemistry based on which amine in the starting material was methylated.

Frequently Asked Questions (Troubleshooting)

Q: My N-Me peak is split into a doublet. Is this the isomer mixture? A: Not necessarily. If the splitting is small (J < 1 Hz), it might be long-range coupling to the C2 proton. However, if you see two distinct singlets near 3.8 ppm, that is your isomer mixture.

Q: I see a peak at 2.5 ppm. Is that the C-methyl isomer? A: It is likely a C-methyl group, but verify it isn't residual DMSO (2.50 ppm) or Toluene (2.36 ppm). Run an HSQC. If that proton correlates to a carbon in the aromatic region (110-140 ppm), it is a ring-methyl impurity.

Q: Can I use column chromatography on Alumina? A: Yes. Neutral Alumina (Activity Grade III) is often better than Silica for benzimidazoles because it minimizes "tailing" caused by the basic imidazole nitrogen interacting with acidic silanols. This sharpens the peaks and improves resolution.

References

  • Regioselective N-Alkylation: Journal of Organic Chemistry. "Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer." (2013).[2]

  • NMR Characterization: BenchChem Application Note. "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." (2025).

  • Tautomeric Equilibrium: ResearchGate. "An experimental and theoretical NMR study of NH-benzimidazoles in solution." (2025).[3][4][5][6][7]

  • Separation Techniques: Sielc Technologies. "Separation of 1H-Benzimidazole, 1-methyl- on Newcrom R1 HPLC column."

Sources

Technical Support Center: Solubility Optimization for Benzimidazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZA-SOL-001 Subject: Troubleshooting aqueous solubility and precipitation issues for benzimidazole amine derivatives.

The "Brick Dust" Challenge

Benzimidazole amines are privileged scaffolds in drug discovery (e.g., anthelmintics, kinase inhibitors) but are notorious for their high lattice energy and poor aqueous solubility. This "brick dust" character often leads to false negatives in biological assays due to precipitation or non-specific aggregation.

This guide provides a root-cause analysis and validated protocols to solubilize these compounds without compromising biological integrity.

Diagnostic Workflow

Before attempting random additives, use this decision tree to identify the correct solubilization strategy based on your compound's physicochemical profile.

Solubility_Decision_Tree Start Start: Compound Precipitates Check_pKa Step 1: Check pKa (Is it ionizable?) Start->Check_pKa Is_Basic Basic pKa (Amine > 8.0)? Check_pKa->Is_Basic Salt_Screen Strategy A: Salt Formation (Mesylate/HCl) Is_Basic->Salt_Screen Yes (High pKa) Cosolvent Strategy B: Cosolvent System (DMSO/PEG400) Is_Basic->Cosolvent No (Neutral/Weak) Precipitation Does it crash on dilution? Salt_Screen->Precipitation Test in Buffer Cosolvent->Precipitation Complexation Strategy C: Inclusion Complex (HP-β-CD) Precipitation->Complexation Yes (Unstable) End Proceed to Assay Precipitation->End No (Stable)

Figure 1: Decision matrix for selecting a solubilization strategy. Note that simple cosolvents often fail upon dilution, necessitating complexation strategies.

Module 1: The pH Factor & Salt Engineering

Benzimidazoles are amphoteric.[1][2] The imidazole ring nitrogen typically has a pKa of ~5.6 (weak base), while the amine substituent can raise this significantly.

The Mechanism

At physiological pH (7.4), many benzimidazole amines exist primarily in their neutral, uncharged form, which has the lowest solubility (


). Solubility increases exponentially as pH drops below the pKa.
Protocol: In Situ Salt Formation (Mesylate/HCl)

Instead of synthesizing a new salt, generate it in situ for your stock solution.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Acid Selection:

    • Methanesulfonic Acid (MSA): Preferred. Counter-ion breaks crystal lattice effectively.

    • HCl (0.1 M): Standard, but chloride salts can sometimes exhibit the "common ion effect" in high-salt buffers, reducing solubility.

  • Preparation:

    • Dissolve free base in 1.05 equivalents of acid (e.g., 0.1 M MSA in water or weak DMSO).

    • Vortex until clear.

    • Critical Check: Dilute 1:100 into PBS (pH 7.4). If immediate precipitation occurs, the salt is hydrolyzing back to the free base too rapidly. Proceed to Module 3.

Module 2: The Cosolvent Trap (DMSO/PEG)

Researchers often rely on DMSO stocks, but this leads to "Solvent Shock."

The Mechanism: Solvent Shock

When a hydrophobic compound in 100% DMSO is spiked into an aqueous buffer, the dielectric constant shifts instantly from ~47 (DMSO) to ~80 (Water). The compound's solubility limit drops logarithmically, causing rapid, often invisible micro-precipitation.

Data: Solubility Limits of Generic Benzimidazoles
Solvent SystemSolubility (mg/mL)Stability (24h)Biological Risk
Water (pH 7.4) < 0.005 (Brick Dust)N/ANone
100% DMSO > 20.0HighToxicity > 0.5% v/v
10% DMSO / 90% Water ~ 0.1 - 0.5Low (Precipitates)Moderate
PEG400 / Water (50:50) ~ 1.0 - 5.0ModerateHigh Viscosity
HP-β-CD (20% w/v) > 5.0High Low
Recommendation

Avoid simple DMSO dilution for benzimidazoles if the final concentration > 10 µM. Use a ternary system :

  • Stock: 100% DMSO

  • Intermediate: PEG400 or Propylene Glycol

  • Final: Buffer

  • Ratio: 1:4:95 (DMSO:PEG:Buffer)

Module 3: The "Nuclear" Option (Cyclodextrin Complexation)

When pH adjustment and cosolvents fail, encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It sequesters the hydrophobic benzimidazole core while presenting a hydrophilic exterior to the solvent.

Inclusion_Complex_Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_1 (Binding) Precip Precipitate Drug->Precip Aqueous Environment CD HP-β-CD (Host) CD->Complex Complex->Drug k_-1 (Release)

Figure 2: Equilibrium dynamics. The cyclodextrin (CD) competes with precipitation by shielding the hydrophobic drug core.

Validated Protocol: Acid-Assisted Complexation

This method leverages the pH-solubility profile to drive the drug into the cyclodextrin cavity [1].

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water.

  • Acidify: Add acetic acid or HCl to lower pH to ~2.0-3.0.

    • Why? Benzimidazoles are soluble at this pH, ensuring individual molecules are available for entrapment.[3]

  • Complexation: Add the benzimidazole amine excess solid to the vehicle.

  • Equilibration: Stir vigorously for 24–48 hours at room temperature.

  • Lyophilization (Optional): Freeze-dry to obtain a soluble powder.

  • Reconstitution: If not lyophilizing, slowly adjust pH back to neutral (if required) using NaOH. The complex often maintains solubility even at neutral pH due to the "hysteresis effect" of the cavity protection.

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate in cell culture media but not in PBS? A: Cell culture media (DMEM/RPMI) contains salts, amino acids, and proteins.

  • Salting Out: High ionic strength reduces the solubility of neutral organics.

  • Protein Binding: Albumin (FBS) can bind the drug, but if the affinity is low and solubility is poor, the drug aggregates before binding occurs. Fix: Pre-incubate your compound with the serum (FBS) before adding to the full media volume.

Q: Can I use DMSO in animal models? A: Generally, no. DMSO causes local tissue necrosis and hemolysis at high concentrations. For IV/IP dosing of benzimidazoles, use the HP-β-CD protocol (Module 3). It is well-tolerated and prevents embolism caused by drug precipitation [2].

Q: My compound is an HCl salt but still insoluble. Why? A: The "Common Ion Effect." If you dissolve an HCl salt into a buffer containing NaCl (like PBS), the high concentration of Cl⁻ ions shifts the equilibrium back toward the solid salt form. Fix: Switch to a Mesylate or Tosylate salt, or use a buffer with different anions (e.g., Phosphate buffer without added NaCl, if osmotic balance permits).

References

  • Moriiwaki, C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences. Link

  • Gong, Y., et al. (2012). Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice. Anticancer Research. Link

  • BenchChem Technical Support. (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem.[3][4][5] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Technical Support Center: Benzimidazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of benzimidazole scaffolds. Synthesizing benzimidazoles via the condensation of o-phenylenediamine (OPD) with carboxylic acids or aldehydes is a cornerstone of medicinal chemistry. However, residual unreacted OPD is a notorious impurity that complicates downstream assays and degrades product stability.

This guide is designed to move beyond basic recipes. By understanding the fundamental physicochemical differences between your starting material and your product, you can design a self-validating purification system that guarantees high purity.

Part 1: Quantitative Physicochemical Comparison

To design a logical separation strategy, we must first analyze the thermodynamic and physical properties of both molecules. The following table summarizes the critical data used to exploit their differences.

Propertyo-Phenylenediamine (OPD)BenzimidazoleSeparation Rationale
pKa (Conjugate Acid) ~4.5 (Basic

)[1]
~5.6 (Basic

)[2]
Similar basicity makes standard acidic extraction (pH 2-4) inefficient.
pKa (Acidic Proton) N/A (No acidic proton)~12.8 (Acidic

)[2][3]
Critical Difference: Benzimidazole is amphoteric; OPD is not.
Nucleophilicity High (Two primary amines)Very Low (Delocalized lone pair)OPD reacts rapidly with electrophilic scavenger resins.
Melting Point 102–104 °C[1]170.5 °C[2]Differential crystallization profiles.
Oxidation Potential Highly susceptible to auto-oxidationHighly stableOxidized OPD forms large, planar polymers that bind to activated carbon.
Part 2: Troubleshooting & FAQs

Q1: Why does my crude benzimidazole product turn dark brown or black over time, and how do I prevent it? A1: This is a diagnostic indicator of unreacted OPD. OPD is an electron-rich aromatic diamine that rapidly undergoes auto-oxidation when exposed to atmospheric oxygen and light. This oxidation cascade generates highly conjugated, polymeric species (such as phenazines and azo compounds) which are deeply colored[1]. Benzimidazole itself is highly stable and should appear as a white or off-white crystalline solid[1][2]. To prevent this, purification must be performed immediately following the reaction work-up, or the crude mixture should be stored under an inert argon atmosphere at -20 °C until purification can be completed.

Q2: Standard acid-base extraction isn't separating OPD from my product. Why, and how do I fix this? A2: You are likely trying to extract the amines using dilute acid. Because the conjugate acid pKa of OPD (~4.5) and benzimidazole (~5.6) are relatively close, both molecules will protonate and partition into the aqueous layer at low pH, defeating the purpose of the extraction. The Fix: Exploit the amphoteric nature of benzimidazole. Benzimidazole possesses an acidic


 proton with a pKa of approximately 12.8[2][3]. If you treat the organic mixture with a strong aqueous base (e.g., 1M NaOH, pH > 13), the benzimidazole will deprotonate to form a water-soluble sodium salt and partition into the aqueous layer. OPD lacks an acidic proton and will remain entirely in the organic phase.

Q3: I am working on a micro-scale library synthesis and want to avoid liquid-liquid extraction. How can I chemically remove trace OPD? A3: For high-throughput or micro-scale workflows, use a polymer-supported (PS) scavenger resin, specifically PS-Isocyanate . Causality: OPD contains two highly nucleophilic primary amines. While benzimidazole contains a secondary amine, its lone pair is delocalized into the aromatic


-system, rendering it virtually non-nucleophilic under mild conditions. When you add PS-Isocyanate to your crude mixture, it selectively and rapidly forms stable urea linkages with the primary amines of OPD, tethering the impurity to the solid support. A simple filtration yields pure benzimidazole in the filtrate.

Q4: If I must use silica gel chromatography, why does OPD streak so badly, and how do I fix my mobile phase? A4: OPD streaks on standard bare silica because its two primary amines act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups on the silica surface. The Fix: You must suppress this ionization and hydrogen bonding. Add 1-5% of a volatile amine modifier, such as Triethylamine (TEA) or aqueous Ammonium Hydroxide (


), to your mobile phase (e.g., Dichloromethane/Methanol). The modifier competitively binds to the silanol sites, allowing the OPD and benzimidazole to elute as sharp, distinct bands. Alternatively, use amine-functionalized (NH2) silica columns.
Part 3: Step-by-Step Methodologies
Protocol 1: Amphoteric Liquid-Liquid Extraction

This protocol is the most scalable and cost-effective method for separating OPD from benzimidazole, relying strictly on thermodynamic pKa differentials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous NaOH (pH > 13).

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate. The aqueous layer now contains the deprotonated benzimidazole sodium salt. The organic layer contains the unreacted OPD.

  • Washing: Separate the layers. Wash the aqueous layer one additional time with fresh organic solvent to ensure 100% removal of trace OPD. Discard the organic layers.

  • Neutralization & Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Carefully add 1M HCl dropwise while stirring until the pH reaches 7.0–8.0. The benzimidazole will rapidly precipitate as a free base.

  • Isolation: Collect the precipitated benzimidazole via vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Chemical Scavenging with PS-Isocyanate

Ideal for late-stage drug development or parallel synthesis where aqueous workups are undesirable.

  • Solvation: Dissolve the crude product in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 3 to 5 molar equivalents of Polymer-Supported Isocyanate (PS-Isocyanate) resin relative to the estimated amount of unreacted OPD.

  • Agitation: Shake or agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours. (Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads).

  • Filtration: Filter the mixture through a sintered glass frit to remove the resin-bound OPD.

  • Elution: Wash the resin bed with a small volume of DCM to elute any residual product.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield pure benzimidazole.

Protocol 3: Decolorization and Recrystallization

If your crude product has already turned dark brown/black due to OPD oxidation, use this classic Organic Syntheses methodology[4][5].

  • Suspension: Suspend the crude, discolored benzimidazole in boiling water (approx. 15 mL per gram of product) or hot aqueous ethanol[4][5].

  • Carbon Addition: Carefully add activated carbon (Norit, approx. 5-10% w/w). Caution: Remove the flask from the heat source before adding carbon to prevent violent boil-over.

  • Digestion: Boil the suspension gently for 15 minutes. The high surface area of the carbon selectively adsorbs the large, planar, conjugated OPD oxidation polymers[4].

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-heated Celite pad or fluted filter paper to remove the carbon[4][5].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (10–15 °C) to maximize crystallization[4][5].

  • Isolation: Collect the white crystals via vacuum filtration and dry at 100 °C[4].

Part 4: Process Visualizations
Workflow 1: Amphoteric Extraction Logic

G Start Crude Mixture (Benzimidazole + OPD) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH (pH > 13) Dissolve->Extract OrgLayer Organic Layer (Contains OPD) Extract->OrgLayer Organic Phase AqLayer Aqueous Layer (Benzimidazole Anion) Extract->AqLayer Aqueous Phase Discard Discard / Recycle OrgLayer->Discard Neutralize Adjust to pH 7-8 with 1M HCl AqLayer->Neutralize Precipitate Precipitated Benzimidazole Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Pure Pure Benzimidazole Filter->Pure

Caption: Workflow for amphoteric liquid-liquid extraction of benzimidazole.

Workflow 2: Chemical Scavenging Logic

G Start Crude Mixture in DCM/THF AddResin Add PS-Isocyanate Resin (3-5 equivalents) Start->AddResin Agitate Agitate at RT for 2-4 hours AddResin->Agitate Reaction Resin binds primary amines of OPD Agitate->Reaction Filter Filter through frit Reaction->Filter ResinWaste Resin-OPD Adduct (Solid Waste) Filter->ResinWaste Retentate Filtrate Filtrate (Pure Benzimidazole) Filter->Filtrate Eluent

Caption: Chemical scavenging of unreacted OPD using polymer-supported isocyanate.

References
  • Benzimidazole - Grokipedia. Grokipedia.
  • Benzimidazole: Chemical property, Primary Use, and biological activity. ChemicalBook.
  • o-Phenylenediamine. Wikipedia.
  • Benzimidazole. Organic Syntheses.
  • Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol. BenchChem.

Sources

minimizing side reactions during methylation of benzimidazole-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the methylation of benzimidazole-5-amine.

Benzimidazole-5-amine presents a classic chemoselectivity problem: it contains a primary aniline-type amine at the C5 position, and two nitrogen atoms within the imidazole ring (N1 and N3). Because the imidazole nitrogens often exhibit competitive or superior nucleophilicity compared to the primary amine, standard alkylation conditions frequently result in complex mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve precise, site-selective methylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I getting a complex mixture of products when using Methyl Iodide (MeI) and a base like K₂CO₃? A1: Direct alkylation with methylating agents like MeI or Dimethyl Carbonate (DMC) relies purely on the inherent nucleophilicity of the available nitrogen atoms. In benzimidazole-5-amine, the N1/N3 ring nitrogens are highly reactive. When deprotonated by a base, the imidazole ring becomes an ambident nucleophile. Consequently, direct alkylation yields a statistically driven mixture of N1-methyl, N3-methyl, N5-methyl, and poly-methylated (quaternary ammonium) species [1]. To achieve selectivity, you must abandon direct alkylation in favor of methods that exploit the distinct electronic properties of the primary amine.

Q2: What is the most reliable method for selectively methylating the 5-amino group (N5) without alkylating the imidazole ring? A2: Reductive amination is the gold standard for this transformation. By reacting benzimidazole-5-amine with formaldehyde (or paraformaldehyde) in the presence of a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), you exploit the ability of the primary amine to form a transient imine (Schiff base). The imidazole nitrogens, being part of an aromatic system, cannot form stable imines without disrupting their aromaticity. The NaBH(OAc)₃ selectively reduces the protonated imine at the N5 position while leaving the ring nitrogens untouched [2].

Q3: I am trying to synthesize the N5-mono-methylated product, but I keep observing N5,N5-di-methylated byproducts. How do I control this? A3: Over-methylation during reductive amination occurs when the mono-methylated secondary amine reacts with another equivalent of formaldehyde to form an iminium ion, which is subsequently reduced. To troubleshoot this:

  • Strict Stoichiometry: Limit formaldehyde to exactly 0.95–1.0 equivalents. It is better to have unreacted starting material (which is easily separated by chromatography) than dimethylated byproducts.

  • Temperature Control: Perform the imine formation at 0 °C before adding the reducing agent.

  • pH Modulation: Ensure the reaction is weakly acidic (pH ~4-5) by adding 1 equivalent of glacial acetic acid. This selectively protonates the imine, accelerating its reduction before a second alkylation can occur [2].

Q4: I must use a direct alkylating agent (e.g., ¹³C-MeI for isotopic labeling). How can I force the reaction to occur only at the 5-amino position? A4: You must employ a Protecting Group (PG) strategy . The imidazole ring must be sterically and electronically shielded. Treating the starting material with Di-tert-butyl dicarbonate (Boc₂O) typically protects the more nucleophilic N1 position of the imidazole ring. However, to guarantee absolute N5 selectivity during aggressive direct alkylation, a transient protection of the primary amine (e.g., as a phthalimide), followed by robust protection of the ring (e.g., with SEM-Cl or Trityl-Cl), and subsequent deprotection of the primary amine may be required [3].

Mechanistic & Troubleshooting Workflows

G SM Benzimidazole-5-amine (N1, N3, N5 reactive sites) Direct Direct Alkylation (MeI, Base) SM->Direct Poor chemoselectivity RedAm Reductive Amination (CH2O, NaBH(OAc)3) SM->RedAm Imine formation at N5 PG Protecting Group Strategy (1. Boc2O, 2. MeI, 3. TFA) SM->PG Steric/electronic shielding Mix Mixture: N1/N3/N5-methylated & Quaternary Salts Direct->Mix SelectiveN5 Selective N5-Methylation (Mono- or Di-) RedAm->SelectiveN5 PureN5 Pure N5-Methylated Product PG->PureN5

Chemoselectivity pathways for the methylation of benzimidazole-5-amine.

G Start Issue: Multiple Spots on TLC During Methylation Check Identify Current Method Start->Check Path1 Direct Alkylation (MeI) Check->Path1 Path2 Reductive Amination Check->Path2 Sol1 Switch to Reductive Amination or apply Boc protection to N1/N3 Path1->Sol1 Resolves N1/N3 competition Sol2 Check pH (Needs ~pH 5) Reduce CH2O equivalents Path2->Sol2 Resolves over-methylation

Troubleshooting decision tree for resolving poly-methylation mixtures.

Quantitative Data: Comparison of Methylation Strategies

StrategyReagentsTarget SiteChemoselectivityTypical YieldPrimary Byproducts
Direct Alkylation MeI, K₂CO₃, DMFUncontrolledVery Low< 20% (Target)N1/N3-methyl, Quaternary salts
Reductive Amination CH₂O, NaBH(OAc)₃, AcOHN5 (Primary Amine)High75 - 85%N5,N5-dimethyl (if CH₂O is excess)
Protecting Group 1. Boc₂O 2. MeI 3. TFAN5 (Primary Amine)Very High60 - 70% (Over 3 steps)Incomplete deprotection products

Validated Experimental Protocols

Protocol A: Selective N5-Monomethylation via Reductive Amination

This protocol utilizes a self-validating intermediate check to ensure imine formation prior to reduction, minimizing unreacted starting material.

Reagents:

  • Benzimidazole-5-amine (1.0 eq, 10 mmol)

  • Formaldehyde (37% aqueous solution) (0.95 eq, 9.5 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq, 14 mmol)

  • Glacial acetic acid (1.0 eq, 10 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Solubilization: Dissolve benzimidazole-5-amine (10 mmol) in 50 mL of anhydrous DCE in a round-bottom flask purged with nitrogen.

  • Acidification: Add glacial acetic acid (10 mmol) to the stirring solution. The slight drop in pH is critical for activating the carbonyl carbon of formaldehyde for nucleophilic attack.

  • Imine Formation: Cool the mixture to 0 °C using an ice bath. Add the formaldehyde solution (9.5 mmol) dropwise over 5 minutes.

  • Validation Step: Stir for 30 minutes at room temperature. Self-Validation Check: Spot the reaction on a TLC plate (Eluent: DCM/MeOH 9:1). You should observe the disappearance of the primary amine spot and the appearance of a new, slightly less polar spot (the imine).

  • Reduction: Cool the reaction back to 0 °C. Add NaBH(OAc)₃ (14 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH reaches ~7.5.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: N5-Methylation via N1-Boc Protection (For Direct Alkylation Requirements)

Use this protocol only when reductive amination is impossible (e.g., specific isotopic labeling).

Step-by-Step Methodology:

  • Protection: Dissolve benzimidazole-5-amine (1.0 eq) in DCM. Add Triethylamine (1.2 eq) and cool to 0 °C. Slowly add Boc₂O (1.05 eq). Stir for 4 hours at room temperature. The steric bulk of the Boc group preferentially directs it to the N1/N3 position of the imidazole ring. Wash with water, dry, and concentrate.

  • Alkylation: Dissolve the N1-Boc-benzimidazole-5-amine in anhydrous DMF. Add K₂CO₃ (1.5 eq) and the alkylating agent (e.g., ¹³C-MeI, 1.0 eq). Stir at room temperature for 12 hours. The Boc group sterically hinders the ring, forcing alkylation at the N5 aniline position.

  • Deprotection: Concentrate the DMF away under high vacuum. Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc group. Concentrate, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate to yield the pure N5-methylated product.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Technical Support Center: Overcoming Catalyst Poisoning in Benzimidazole Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of benzimidazoles. This guide is structured to provide direct, actionable answers to the challenges posed by catalyst poisoning, a frequent impediment to achieving high efficiency and reproducibility in these critical synthetic steps. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole hydrogenation has stalled or slowed dramatically. How do I know if catalyst poisoning is the cause?

A1: Catalyst poisoning is a primary suspect when you observe a significant and often sudden drop in performance. The most common indicators include:

  • Decreased Reaction Rate: A noticeable decline or complete cessation of hydrogen uptake is the most immediate sign.[1]

  • Incomplete Conversion: The reaction fails to reach completion, leaving significant amounts of starting material even after extended reaction times.

  • Shift in Selectivity: You may see an increase in partially hydrogenated intermediates or other side products.[2]

  • Need for Harsher Conditions: The reaction requires higher temperatures or pressures to achieve conversion levels that were previously possible under milder conditions.[1][2]

  • Visual Changes to Catalyst: While less common, a change in the catalyst's color or texture can sometimes indicate fouling or poisoning.[1]

It's important to differentiate poisoning from other deactivation mechanisms like thermal degradation (sintering) or mechanical loss. Poisoning is a chemical deactivation caused by impurities binding to active sites.[3][4]

Q2: What are the most likely poisons in a benzimidazole hydrogenation reaction?

A2: Given the substrates and typical reagents, several classes of compounds are notorious for poisoning common hydrogenation catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru).

  • Sulfur Compounds: This is the most common and potent class of poisons for noble metal catalysts.[3][5] Sources include residual sulfur in starting materials (e.g., from thiol-containing reagents used in prior steps), solvents, or contaminated hydrogen gas (as H₂S). Even trace amounts (ppm level) can lead to severe deactivation.[6][7]

  • Nitrogen-Containing Heterocycles (The Substrate Itself): The benzimidazole core, with its basic nitrogen atoms, can act as an inhibitor or poison.[8][9] The lone pair of electrons on the nitrogen can coordinate strongly with the acidic metal center of the catalyst, competitively inhibiting the adsorption of hydrogen and the target reducible group.[4][9]

  • Other Potential Poisons:

    • Carbon Monoxide (CO): Often an impurity in lower-grade hydrogen gas, CO strongly chemisorbs onto metal surfaces, blocking active sites.[2][4][10]

    • Halides: Residual chlorides or bromides from previous synthetic steps can deactivate catalysts.[2][4]

    • Heavy Metals: Trace contaminants like lead, mercury, or arsenic can irreversibly poison the catalyst.[2][5][10]

    • Reaction By-products: In some cases, intermediates or polymeric by-products can adsorb onto the catalyst surface, a process known as fouling.[10][11][12]

Q3: Why are sulfur compounds so detrimental to palladium catalysts?

A3: The deactivation mechanism is multifaceted. Sulfur compounds, acting as soft Lewis bases, have a very high affinity for soft Lewis acidic metals like palladium.[6] This strong interaction leads to:

  • Strong Chemisorption: Sulfur-containing molecules strongly and often irreversibly bind to the palladium active sites, physically blocking the benzimidazole substrate from accessing them.[3][13]

  • Electronic Modification: The adsorbed sulfur alters the electronic properties of the palladium atoms, reducing their ability to activate hydrogen.

  • Formation of Stable Sulfides: Under reaction conditions, poisons like H₂S can react with palladium to form stable and catalytically inactive palladium sulfides, such as Pd₄S.[14] This represents a more permanent form of deactivation.

The diagram below illustrates the fundamental mechanism of site blocking.

cluster_0 Before Poisoning cluster_1 After Poisoning Active_Site_1 Pd Active Site Substrate_1 Benzimidazole Substrate_1->Active_Site_1 Adsorption H2_1 H₂ H2_1->Active_Site_1 Adsorption Active_Site_2 Pd Active Site Poison Sulfur Compound Poison->Active_Site_2 Strong Chemisorption Substrate_2 Benzimidazole Substrate_2->Active_Site_2 Blocked

Caption: Mechanism of active site blocking by a sulfur poison.

Troubleshooting Guide

Issue: My reaction has stopped. How can I confirm the poison and find its source?

This is a critical diagnostic step. A systematic approach is required to pinpoint the culprit without resorting to trial and error.

start Sudden Drop in Reaction Rate/ Stalled Reaction check_purity Step 1: Analyze Inputs start->check_purity purify_inputs Purify Reagents/Solvents/ Use High-Purity H₂ check_purity->purify_inputs Contaminant suspected rerun Rerun Reaction purify_inputs->rerun success Problem Solved: Input Contamination rerun->success Activity Restored fail Problem Persists rerun->fail No Improvement analyze_catalyst Step 2: Analyze Spent Catalyst fail->analyze_catalyst characterize Characterize via XPS, ICP-MS, etc. analyze_catalyst->characterize identify_poison Poison Identified? (e.g., S, Cl, Pb) characterize->identify_poison no_poison No obvious poison found. Consider sintering or fouling. identify_poison->no_poison No remediation Step 3: Develop Remediation Strategy identify_poison->remediation Yes

Caption: Systematic workflow for troubleshooting catalyst deactivation.

  • Isolate the Source: The first step is to determine if the poison is coming from the substrate, solvent, or hydrogen gas.[1]

    • Action: Run a control experiment using a known "clean" substrate (e.g., a simple olefin like cyclohexene) with the same catalyst batch, solvent, and hydrogen source.

    • Interpretation: If this reaction proceeds normally, the poison is likely associated with your benzimidazole starting material or a by-product from its synthesis. If this control reaction also fails, the poison is in the solvent, the hydrogen gas, or the catalyst itself is inherently inactive.

  • Analyze Inputs:

    • Substrate/Solvent: Use analytical techniques like GC-MS to screen for volatile sulfur compounds (e.g., thiophenes) or ICP-MS to detect trace heavy metals.

    • Hydrogen Gas: Ensure you are using high-purity (≥99.995%) hydrogen. If in doubt, install an in-line gas purifier.

  • Characterize the Spent Catalyst: If the source is still unclear, analyzing the deactivated catalyst is the most direct method.[12]

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is excellent for identifying the elemental composition of the catalyst surface. It can definitively detect adsorbed sulfur, halides, or other elemental poisons.[10]

    • Inductively Coupled Plasma (ICP) Analysis: This bulk analysis technique can quantify metal contaminants that may have deposited on the catalyst.

Mitigation and Remediation Strategies

Q4: How can I prevent catalyst poisoning before I even start my reaction?

A4: Prophylactic measures are always more effective and economical than post-reaction remediation.

  • Purification of Starting Materials:

    • Recrystallize your benzimidazole substrate to remove non-polar impurities.

    • Consider passing a solution of your starting material through a small plug of activated carbon or alumina to adsorb polar impurities.

  • Use High-Purity Reagents: Always use high-purity, low-sulfur solvents.

  • Install Guard Beds: For larger-scale or continuous reactions, passing the feedstock solution through a "guard bed" of a sacrificial, high-surface-area adsorbent can trap poisons before they reach the main catalytic reactor.[1] This is a common industrial practice.

  • Address Substrate Inhibition: Since the benzimidazole nitrogen can be inhibitory, consider:

    • Using Protic Solvents: Solvents like ethanol or methanol can hydrogen-bond with the nitrogen lone pairs, reducing their ability to coordinate to the catalyst.[8]

    • Adding a Non-Poisonous Acid: Adding a stoichiometric amount of a compatible acid (like acetic acid) can protonate the basic nitrogen, preventing it from binding to the metal center.[8] This must be tested carefully, as acidity can also affect the reaction in other ways.

Poison Class Common Sources Catalysts Primarily Affected Preventative Action
Sulfur Compounds Reagents (thiols, etc.), solvents, natural gas-derived H₂Pd, Pt, Ni, Ru[3][5]Recrystallization, guard beds, use of high-purity H₂
Nitrogen Heterocycles Substrate itself, impurities like pyridine, quinolinePd, Rh, Ru[4][8][9]Use of protic solvents, addition of a compatible acid
Carbon Monoxide Impurity in H₂ gasPd, Pt, Fe, Cu[4][10]Use of high-purity H₂, in-line gas purifiers
Heavy Metals Leaching from previous steps, contaminated reagentsMost metal catalystsICP-MS analysis of inputs, purification of reagents

Table 1: Common catalyst poisons, their sources, and preventative measures.

Q5: My catalyst is already poisoned. Can it be regenerated?

A5: Yes, regeneration is often possible, especially if the poisoning is reversible or the poison can be chemically removed.[2] The appropriate method depends heavily on the poison and the catalyst's stability.

Regeneration Method Target Poisons Typical Conditions Pros Cons
Thermal Treatment Adsorbed organics, some sulfur compoundsHeat (400-700°C) under inert (N₂) or reactive (air, H₂) flow[14][15]Effective for volatile poisons; can restore activity.High temps can cause catalyst sintering (particle growth); may not remove all poisons.[16][17]
Chemical Washing Sulfur, halides, metal depositsAcidic/basic washes (e.g., tartaric acid), oxidizing agents (e.g., H₂O₂)[2][13]Can remove strongly bound, non-volatile poisons.May damage catalyst support; requires careful handling of reagents.
Solvent Extraction Adsorbed organic by-products (fouling)Washing with a strong solvent under reflux.[2]Mild; good for removing fouling agents.Ineffective against chemisorbed poisons like sulfur.

Table 2: Comparison of common catalyst regeneration methods.

Experimental Protocol: Thermal Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol provides a general guideline for regenerating a palladium-on-carbon catalyst that has been exposed to sulfur-containing poisons. Caution: Always perform this procedure in a well-ventilated fume hood. Finely divided palladium catalysts can be pyrophoric.

  • Catalyst Recovery and Preparation:

    • Carefully filter the poisoned catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., acetone or ethanol) to remove residual organics.

    • Dry the catalyst carefully under a stream of nitrogen or in a vacuum oven at a low temperature (<60°C). Do not expose the dry catalyst to air, especially if it is highly active.

  • Regeneration Setup:

    • Place the dried, poisoned catalyst in a quartz tube furnace or a similar apparatus that allows for controlled heating under a gas flow.

  • Procedure:

    • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove all oxygen.[12]

    • Heating Program: While maintaining the inert gas flow, heat the furnace to 500-650°C. The optimal temperature depends on the stability of the poison and catalyst but needs to be high enough to decompose palladium-sulfur species.[14][15]

    • Hold: Maintain this temperature for 2-4 hours. You may observe the release of H₂S or SO₂ in the off-gas (this should be directed to a scrubber).

    • Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the continuous flow of inert gas. This is a critical step to prevent re-oxidation and potential pyrophoric activity.

    • Passivation (Optional but Recommended): For pyrophoric catalysts, once cooled, the surface can be passivated by introducing a carefully controlled, small amount of oxygen (e.g., a 1% O₂ in N₂ mixture) into the gas stream before exposing the catalyst to air.

  • Activity Test:

    • Test the regenerated catalyst's activity using a standard, poison-free reaction to quantify the degree of recovery.

References

  • DCL EUROPE GmbH. Regeneration of palladium based catalyst for methane abatment.
  • Liu, Y., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC.
  • Lyubovskaya, E. V., et al. (2006). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.
  • Nissinen, V. H., et al. (2019). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Applied Catalysis B: Environmental.
  • Wang, Z., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Fuel.
  • Wang, Y., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research.
  • Unknown Author. Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Catalysis Science & Technology (RSC Publishing).
  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts Blog.
  • Marecot, P., et al. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Unknown Author. Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress.
  • Unknown Author. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
  • Unknown Author. Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. ResearchGate.
  • Wang, H., et al. (2020). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry.
  • Unknown Author. Catalyst deactivation Common causes. AmmoniaKnowHow.
  • Unknown Author. (2025). Catalyst Deactivation Mechanisms. Energy → Sustainability Directory.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General.
  • Unknown Author. Exploration of N-hydroxy benzimidazole catalysts for hydrogen atom transfer reactions. RSC Publishing.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Dilek, D., & Dayan, O. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Unknown Author. (2025). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Publications.
  • van der Straaten, K. E., et al. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC.
  • Unknown Author. (2015). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. Universidad de Alicante.
  • Unknown Author. Catalyst poisoning. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. BenchChem.
  • Unknown Author. Catalyst poison. Britannica.
  • Unknown Author. Catalyst poisoning. Grokipedia.
  • Gürbüz, N., et al. (2015). Synthesis and Characterization of Ruthenium(II) Complexes Bearing Benzimidazole Ligands: For Transfer Hydrogenation Catalysis. Taylor & Francis Online.
  • BenchChem. (2025). dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems. BenchChem.

Sources

Validation & Comparative

Comparative Guide: Evaluating 13C NMR Predictive Tools vs. Experimental Benchmarks for 2-Methyl-5-(methylamino)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Performance Guide

Accurate structural elucidation of benzimidazole derivatives is a critical bottleneck in small-molecule drug discovery. Because these heterocycles exhibit dynamic 1,3-tautomerism in solution, assigning their


C NMR chemical shifts is notoriously challenging [1].

In this guide, we objectively compare the performance of two leading analytical alternatives—Empirical Database Predictors (HOSE-code based) and Quantum Mechanical Predictors (DFT-GIAO) —against rigorous Experimental NMR Data for the compound 2-methyl-5-(methylamino)benzimidazole. By understanding the causality behind predictive deviations, researchers can optimize their structural validation workflows.

The Analytical Challenge: Annular Tautomerism

Before comparing predictive tools, we must define the physical behavior of the target molecule. In polar aprotic solvents like DMSO-


, 2-methyl-5-(methylamino)benzimidazole exists in a rapid tautomeric equilibrium between its 

and

forms.

This proton exchange averages the electron density across the imidazole ring, profoundly impacting the chemical shifts of the fused benzene carbons (C4/C7 and C5/C6) [1].

Tautomerism T1 1H-Tautomer (5-methylamino) T2 3H-Tautomer (6-methylamino) T1->T2 Rapid Proton Exchange (Averaged 13C Signals)

Caption: 1,3-tautomeric equilibrium in 2-methyl-5-(methylamino)benzimidazole.

Comparison of Predictive Methodologies

When experimental data is ambiguous, scientists rely on predictive software. However, the underlying algorithms dictate the accuracy of the prediction.

Alternative A: Empirical Predictors (e.g., ChemDraw, Mnova NMRPredict)
  • Mechanism: Relies on Hierarchical Orthogonal Space Encoding (HOSE) codes. The software fragments the input structure and searches a vast library of experimental databases for matching substructures.

  • The Causality of Error: If the exact compound is absent from the database, the tool stitches together data from 2-methylbenzimidazole [2] and 5-aminobenzimidazole. It fundamentally fails to account for the non-linear electronic resonance between the 2-methyl and 5-methylamino groups, and it typically predicts a static, frozen tautomer.

Alternative B: Quantum Mechanical Predictors (DFT-GIAO)
  • Mechanism: Utilizes Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbitals (GIAO). A standard level of theory is B3LYP/6-311+G(d,p) with an Implicit Solvation Model (PCM for DMSO).

  • The Causality of Accuracy: DFT calculates the magnetic shielding tensors from first principles. By optimizing both the

    
     and 
    
    
    
    tautomers and applying a Boltzmann-weighted average based on their relative computed free energies, DFT accurately mimics the dynamic reality of the solution state.

Workflow A 2-Methyl-5-(methylamino)benzimidazole B Empirical Prediction (HOSE) A->B C DFT-GIAO Prediction A->C H Comparative Analysis B->H D Conformer/Tautomer Search C->D E B3LYP/6-311+G(d,p) Opt D->E F Boltzmann Averaging E->F F->H G Experimental 13C NMR G->H

Caption: Workflow comparing empirical and DFT-GIAO 13C NMR prediction methods.

Experimental Protocol: Self-Validating C NMR Acquisition

To establish a ground-truth benchmark, experimental data must be acquired using a self-validating protocol. The following methodology ensures that tautomeric broadening and nuclear Overhauser effects (NOE) do not compromise signal integration.

Step 1: Sample Preparation

  • Dissolve 25 mg of highly pure (>99%) 2-methyl-5-(methylamino)benzimidazole in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Rationale: DMSO-

    
     disrupts intermolecular hydrogen bonding, providing sharper lines than CDCl
    
    
    
    and stabilizing the tautomeric equilibrium.

Step 2: Spectrometer Configuration

  • Instrument: 400 MHz NMR Spectrometer (100 MHz for

    
    C).
    
  • Pulse Sequence: Power-gated

    
    H decoupling (WALTZ-16) to retain NOE enhancement while decoupling protons.
    
  • Parameters: Set the relaxation delay (D1) to 2.0 seconds (ensuring full relaxation of quaternary carbons C2, C3a, C5, C7a). Acquire a minimum of 1024 scans to achieve a >100:1 signal-to-noise ratio.

Step 3: Internal Validation (2D NMR)

  • Do not rely solely on 1D

    
    C data. Validate the assignment by running an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
    
  • Validation Metric: The N-CH

    
     protons (
    
    
    
    2.8 ppm) must show a strong 3-bond
    
    
    H-
    
    
    C correlation exclusively to the C5 carbon (
    
    
    146 ppm), unambiguously distinguishing C5 from the structurally similar C6 position.

Data Presentation: Performance Comparison

The table below summarizes the quantitative performance of the predictive tools against the experimental benchmark.

Note: Numbering follows standard IUPAC conventions for benzimidazoles. Values are in ppm relative to TMS.

Carbon PositionEmpirical Prediction (HOSE)QM Prediction (DFT-GIAO Averaged)Experimental Benchmark (DMSO-

)
Absolute Error (Empirical)Absolute Error (DFT)
C2 154.1151.0150.8 3.30.2
C4 98.596.195.2 3.30.9
C5 143.0145.8146.3 3.30.5
C6 109.2106.8106.1 3.10.7
C7 112.0114.9115.4 3.40.5
C3a 138.2135.9136.5 1.70.6
C7a 137.5139.8140.2 2.70.4
2-CH

15.114.514.2 0.90.3
N-CH

29.030.530.8 1.80.3
Analysis of Results
  • Quaternary and Substituted Carbons: The empirical tool struggles significantly with C5 and C2. Because it fails to account for the synergistic electron-donating effects of the methyl and methylamino groups, it underestimates the deshielding at C5 by over 3 ppm.

  • Tautomeric Averaging: DFT-GIAO successfully predicts the shifts of C4 and C7 by calculating the Boltzmann distribution of the tautomers, resulting in sub-1 ppm accuracy across the aromatic core.

Conclusion & Recommendations

For routine, high-throughput screening where


3-4 ppm errors are acceptable, Empirical Predictors  remain the most time-efficient choice. However, for patent filings, novel drug characterization, or resolving ambiguous regiochemistry in substituted benzimidazoles, researchers must utilize DFT-GIAO QM Predictions . The computational cost of DFT is heavily outweighed by its ability to accurately model tautomeric equilibria and complex electronic cross-talk, aligning almost perfectly with rigorous experimental benchmarks.

References

  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6268. URL:[Link]

  • National Center for Biotechnology Information. "2-Methylbenzimidazole." PubChem Compound Summary for CID 11984. URL:[Link]

Mass Spectrometry Fragmentation Pattern of N,2-Dimethylbenzimidazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of N,2-dimethylbenzimidazole (also known as 1,2-dimethylbenzimidazole). It is designed for analytical chemists and drug development professionals requiring precise structural elucidation and isomer differentiation.

Executive Summary & Compound Profile

N,2-Dimethylbenzimidazole serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antiviral and antiparasitic agents. Its structural integrity relies on the benzimidazole core, where the N1 and C2 positions are methylated.

Distinguishing this compound from its isomers (e.g., 5,6-dimethylbenzimidazole, a component of Vitamin B12) is a frequent analytical challenge. This guide details the specific electron ionization (EI) fragmentation pathways that serve as its spectral fingerprint.

Property Details
IUPAC Name 1,2-Dimethylbenzimidazole
Molecular Formula C

H

N

Exact Mass 146.0844 Da
Key Structural Features Benzene ring fused to imidazole; N-methylated (N1); C-methylated (C2)
Primary Ionization Mode Electron Impact (EI, 70 eV)

Fragmentation Pathway Analysis

The fragmentation of N,2-dimethylbenzimidazole under standard EI conditions (70 eV) is driven by the stability of the aromatic benzimidazole system. The molecular ion (


) is highly stable, typically appearing as the base peak.
Primary Fragmentation Channels
  • Molecular Ion Stability (

    
     146): 
    The aromatic nature of the benzimidazole ring stabilizes the radical cation, resulting in a dominant molecular ion peak at 
    
    
    
    146
    .
  • Hydrogen Atom Loss (

    
     145): 
    A prominent 
    
    
    
    peak is observed at
    
    
    145
    .
    • Mechanism: Homolytic cleavage of a C-H bond from one of the methyl groups (likely the C2-methyl or N-methyl). This forms a resonance-stabilized cation (similar to a tropylium or iminium ion expansion).

    • Note: This peak is often the second most abundant ion, distinguishing it from derivatives where methyl groups are less labile.

  • Methyl Radical Loss (

    
     131): 
    The loss of a methyl radical (
    
    
    
    ) yields the cation at
    
    
    131
    .
    • Mechanism: Direct cleavage of the N-CH

      
       or C2-CH
      
      
      
      bond.
    • Differentiation: The intensity of this peak helps distinguish N-methylated benzimidazoles from those with alkyl chains on the benzene ring (which may favor H-loss over methyl-loss).

  • Ring Disintegration & HCN Elimination (

    
     104, 77): 
    The benzimidazole core eventually undergoes ring opening and contraction.
    
    • 
       131 
      
      
      
      
      
      104:
      Elimination of hydrogen cyanide (HCN, 27 Da) from the
      
      
      ion. This is a hallmark of imidazole ring fragmentation.
    • 
       77:  Formation of the phenyl cation 
      
      
      
      , indicating the complete loss of the imidazole moiety.
Mechanistic Visualization

The following diagram illustrates the stepwise fragmentation logic, derived from standard heterocyclic mass spectrometry principles.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 146 [C9H10N2]+. M_H [M-H]+ m/z 145 Resonance Stabilized M_Ion->M_H - H• (1 Da) M_Me [M-CH3]+ m/z 131 Benzimidazolium Cation M_Ion->M_Me - CH3• (15 Da) Ion_104 [M-CH3-HCN]+ m/z 104 Ring Contraction M_Me->Ion_104 - HCN (27 Da) Ion_77 Phenyl Cation m/z 77 [C6H5]+ Ion_104->Ion_77 - HCN/N-fragments

Figure 1: Proposed EI-MS fragmentation pathway for N,2-dimethylbenzimidazole showing sequential loss of methyl radicals and HCN.

Comparative Analysis: Isomer Differentiation

A critical requirement in drug development is distinguishing N,2-dimethylbenzimidazole from its structural isomers, such as 5,6-dimethylbenzimidazole (a degradation product of Vitamin B12).

Spectral Fingerprint Comparison
FeatureN,2-Dimethylbenzimidazole 5,6-Dimethylbenzimidazole Diagnostic Insight
Base Peak

146

146
Both are stable aromatic systems.
[M-H]

(

145)
High Intensity Moderate/HighN-methyl C-H bonds and C2-methyl C-H bonds are often more labile than ring methyls.
[M-CH

]

(

131)
Distinct Lower IntensityLoss of N-methyl is kinetically favored over breaking a C-C bond on the benzene ring.
Retro-Diels-Alder Not prominentPossible5,6-substitution pattern may show different low-mass ring fragments.

Key Differentiator: The ratio of


 131 to 

146 is typically higher in the N-methylated isomer (N,2-dimethyl) compared to the ring-methylated isomer (5,6-dimethyl), where the methyl groups are firmly attached to the benzene backbone.

Experimental Protocol

To reproduce these spectra for validation or quality control, follow this standardized GC-MS workflow.

Sample Preparation[2]
  • Solvent: Dissolve 1 mg of N,2-dimethylbenzimidazole in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to approx. 10 µg/mL (10 ppm) to avoid detector saturation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrumentation Parameters (GC-MS)
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • Ion Source: Electron Ionization (EI).[1]

  • Source Temp: 230°C.

  • Electron Energy: 70 eV.

  • Scan Range:

    
     40–300.
    

References

  • PubChem. (2025).[2] 1,2-Dimethylbenzimidazole Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-5,6-dimethylbenzimidazole (Analog Comparison). NIST Chemistry WebBook.[1] [Link]

  • Hida, R., et al. (1994).[3] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. (Cited for general benzimidazole fragmentation mechanisms involving HCN loss).[4]

Sources

comparing bioactivity of N,2-dimethyl vs N,N-dimethyl benzimidazole amines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis of benzimidazole amines reveals that minor modifications to the methyl substitution pattern profoundly dictate a molecule's physicochemical properties, target affinity, and pharmacokinetic (PK) profile. As a Senior Application Scientist, I have structured this guide to objectively compare the N,2-dimethyl and N,N-dimethyl benzimidazole amine scaffolds.

Rather than merely listing differences, this guide deconstructs the causality behind these structure-activity relationships (SAR) and provides field-proven, self-validating experimental workflows for their evaluation.

Structural Mechanics & Pharmacological Causality

The benzimidazole amine core is a privileged pharmacophore in drug discovery. However, the exact placement of methyl groups acts as a molecular steering wheel, driving the compound toward distinct therapeutic indications.

The N,2-Dimethyl Variant (e.g., N,2-dimethyl-1H-benzimidazol-5-amine)
  • Mechanistic Profile: This substitution pattern features a methyl group at the 2-position of the imidazole ring and a single methyl on the exocyclic amine.

  • Causality in Bioactivity: The 2-methyl group provides steric shielding to the ring nitrogens, modulating the pKa of the system to optimize physiological ionization. Crucially, because the exocyclic amine is only mono-methylated, it retains a proton. This allows the molecule to act as a hydrogen-bond donor —a strict requirement for anchoring into the ATP-binding hinge region of kinases or binding the proton pump (H+/K+ ATPase) in potassium-competitive acid blockers (P-CABs)[1].

The N,N-Dimethyl Variant (e.g., N,N-dimethyl-1H-benzimidazol-2-amine)
  • Mechanistic Profile: Di-methylation of the exocyclic amine creates a tertiary amine, leaving no protons available for hydrogen bonding.

  • Causality in Bioactivity: The complete removal of the H-bond donor capacity forces the molecule to rely on hydrophobic interactions. The addition of two methyl groups significantly increases the lipophilicity (LogP) and hydrophobic surface area. This enhanced lipophilicity is highly advantageous for penetrating bacterial cell walls, making N,N-dimethyl variants potent candidates for antimicrobial applications[2]. However, the exposed N,N-dimethyl group introduces a classic metabolic liability, as it is rapidly targeted by hepatic CYP450 enzymes for oxidative N-demethylation.

SAR_Mechanics Core Benzimidazole Amine Core Scaffold N2 N,2-Dimethyl Substitution Core->N2 NN N,N-Dimethyl Substitution Core->NN N2_Mech Retains H-Bond Donor Steric Shielding at C2 N2->N2_Mech NN_Mech Lacks H-Bond Donor High Exocyclic Steric Bulk NN->NN_Mech N2_Bio Kinase / P-CAB Targeting High Target Residence Time N2_Mech->N2_Bio NN_Bio Antimicrobial / CNS Penetration CYP450 Metabolic Liability NN_Mech->NN_Bio

Caption: SAR divergence between N,2-dimethyl and N,N-dimethyl benzimidazole amines.

Quantitative Bioactivity Comparison

The table below synthesizes typical quantitative data observed when comparing these two scaffolds in parallel high-throughput screening (HTS) and ADME profiling environments[2][3].

Property / AssayN,2-Dimethyl Benzimidazole AmineN,N-Dimethyl Benzimidazole AmineMechanistic Causality
Hydrogen Bonding Donor (NH) and AcceptorAcceptor onlyDi-methylation eliminates the amine proton, destroying donor capacity.
Lipophilicity (LogP) ~2.1 - 2.5 (Moderate)~2.8 - 3.4 (High)Twin methyls on the exocyclic nitrogen expand the hydrophobic radius.
Antimicrobial (MIC, E. coli) ~16 - 32 µg/mL~4 - 8 µg/mLHigher lipophilicity of the N,N-dimethyl variant enhances membrane permeation.
Kinase/Receptor Affinity Potent (often < 100 nM IC₅₀)Weak (> 1 µM IC₅₀)N,2-dimethyl retains the critical H-bond donor required for orthosteric binding.
Metabolic Stability (T₁/₂) > 60 min (Hepatic microsomes)< 30 min (Rapid clearance)Tertiary amines are highly susceptible to CYP3A4 oxidative N-demethylation.

Self-Validating Experimental Protocols

To objectively evaluate the bioactivity and metabolic fate of these compounds, the experimental design must include internal fail-safes. Below are the step-by-step methodologies designed as self-validating systems.

Protocol A: In Vitro Target Binding Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to evaluate target affinity, mitigating the auto-fluorescence artifacts common with highly conjugated benzimidazoles.

  • Compound Solubilization: Dissolve both variants in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: Benzimidazoles are prone to micro-precipitation in aqueous buffers. Starting with 100% DMSO ensures complete desolvation before assay dilution, preventing false negatives.

  • Serial Dilution & Control Setup: Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

    • Self-Validation: You must include a known reference inhibitor (Positive Control) and a DMSO-only vehicle (Negative Control) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range and proves the data is independent of operator error.

  • Target Incubation: Add the target protein (e.g., purified kinase) at a concentration pre-titrated to yield linear product formation. Incubate for 60 minutes at 25°C.

  • Detection: Add Europium-labeled antibody and tracer. Read on a microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

Protocol B: CYP450 Metabolic Stability Profiling

This protocol tracks the rapid N-demethylation liability of the N,N-dimethyl variant compared to the N,2-dimethyl variant.

  • Microsome Incubation: Incubate 1 µM of each compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Self-Validation: Run a parallel control without NADPH. If compound depletion occurs in the minus-NADPH well, the degradation is chemical (e.g., hydrolysis) rather than enzymatic, preventing misinterpretation of the PK data.

  • Quenching: At defined intervals (0, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic snapshot in time.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g. Analyze the supernatant via LC-MS/MS, monitoring for parent mass depletion and the appearance of the N-desmethyl metabolite (a characteristic -14 Da mass shift).

Assay_Workflow cluster_0 Bioactivity (TR-FRET) cluster_1 Metabolic Stability Stock 10mM DMSO Stock (Prevents Precipitation) Dilution 10-Point Dilution (Z'-factor validation) Stock->Dilution HLM HLM + NADPH (Minus-NADPH Control) Stock->HLM Read TR-FRET Readout (Ex:340/Em:615) Dilution->Read LCMS LC-MS/MS Analysis (Demethylation Tracking) HLM->LCMS

Caption: Self-validating workflow for bioactivity and metabolic stability profiling.

Conclusion

The choice between an N,2-dimethyl and an N,N-dimethyl benzimidazole amine is not merely a synthetic preference; it is a strategic maneuver in drug design. If the therapeutic goal requires deep orthosteric binding via hydrogen bond donation (e.g., oncology or gastrointestinal targets), the N,2-dimethyl scaffold is vastly superior. Conversely, if the objective is to maximize lipophilic penetration for antimicrobial efficacy while accepting higher metabolic turnover, the N,N-dimethyl variant is the optimal starting point.

References

  • The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl)
  • Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole deriv
  • N-Desmethyl Epi-Tegoprazan | CAS No. 2351939-46-1 - Clearsynth -

Sources

High-Resolution Crystal Structure Determination for N,2-Dimethyl-1H-benzo[d]imidazol-5-amine: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in structure-based drug design (SBDD) and intellectual property protection. N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (CAS: 1341786-07-9) represents a highly relevant class of benzimidazole derivatives frequently utilized in kinase inhibition and anti-parasitic drug discovery.

Because this molecule features both a tautomerizable imidazole ring and a secondary amine, it possesses a complex hydrogen-bonding network. This propensity for extensive intermolecular interactions often leads to polymorphism—the ability of a solid material to exist in more than one form or crystal structure [1]. Consequently, isolating large, high-quality single crystals is notoriously difficult.

This guide objectively compares four leading methodologies—Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), Powder X-Ray Diffraction (PXRD), and Computational Crystal Structure Prediction (CSP)—for resolving the crystal structure of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, providing actionable experimental protocols and performance metrics.

Platform Performance Comparison

To select the optimal structural analysis platform, researchers must evaluate the physical state of their synthesized API. Below is a quantitative comparison of the four primary methods.

Table 1: Quantitative Comparison of Structural Analysis Platforms
ParameterSC-XRD (Gold Standard)MicroED (Cryo-EM)PXRD + Rietveld RefinementCSP (Computational)
Probe / Modality X-raysElectronsX-raysIn silico (DFT / Force Fields)
Min. Sample Size > 10 µm (Single Crystal)100 – 500 nm (Microcrystal)Bulk Powder (~10–50 mg)None (Requires 2D SMILES)
Resolution Limit ~0.7 Å~0.8 – 1.0 Å~1.5 ÅN/A (Theoretical precision)
Data Acquisition Time 2 – 12 Hours5 – 15 Minutes4 – 8 HoursDays to Weeks (Compute time)
Primary Advantage Absolute stereochemistrySolves sub-micron powdersValidates bulk phase purityMaps full thermodynamic space
Primary Limitation Fails if crystals are too smallDynamic scattering effectsSevere peak overlap in low symmetryRequires empirical validation

Experimental Workflow & Self-Validating Protocols

To achieve a self-validating system, the crystallization protocol must be rationally designed to control supersaturation and molecular packing. For N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, vapor diffusion is preferred over rapid cooling to prevent amorphous precipitation.

Protocol: Vapor Diffusion Crystallization & MicroED Sample Preparation

Rationale (Causality): N,2-Dimethyl-1H-benzo[d]imidazol-5-amine contains strong hydrogen-bond donors (amine -NH) and acceptors (imidazole -N=). Dissolving the compound in a highly polar, aprotic solvent like DMSO disrupts self-association. Slowly introducing an antisolvent (toluene) via vapor diffusion gradually lowers the solubility limit, allowing thermodynamically stable hydrogen-bonded dimers or chains to nucleate in an ordered lattice.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine in 500 µL of anhydrous DMSO in a 2 mL inner glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Vapor Chamber Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of anhydrous toluene (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free incubator at 20°C for 7–14 days.

  • Harvesting & Triage: Inspect the inner vial under a polarized light microscope.

    • If crystals are >10 µm: Harvest in Paratone oil, mount on a MiTeGen loop, and proceed to SC-XRD .

    • If crystals are <1 µm (turbid suspension/powder): Proceed to MicroED preparation.

  • MicroED Grid Preparation: Apply 2 µL of the microcrystalline suspension onto a glow-discharged Quantifoil carbon grid. Blot away excess solvent using filter paper and immediately plunge-freeze in liquid ethane to preserve hydration states and prevent structural collapse [2].

  • Data Collection: Load the grid into a Transmission Electron Microscope (TEM) operating at 200 kV or 300 kV. Collect continuous rotation electron diffraction data at an ultra-low dose rate (~0.01 e⁻/Ų/s) to mitigate radiation damage.

Logical Workflows & Decision Matrices

The following diagrams illustrate the strategic pathways for determining the crystal structure of benzimidazole derivatives based on empirical sample quality.

Workflow Synthesis Synthesize API N,2-Dimethyl-1H-benzo[d]imidazol-5-amine Crystallization Crystallization Screen (Vapor Diffusion / Slow Evaporation) Synthesis->Crystallization Powder Microcrystalline Powder (< 1 µm) Crystallization->Powder SingleCrystal Single Crystals (> 10 µm) Crystallization->SingleCrystal MicroED MicroED Analysis (Cryo-EM) Powder->MicroED SCXRD SC-XRD Analysis (Synchrotron / In-house) SingleCrystal->SCXRD Structure Solve Crystal Structure (Direct Methods / Molecular Replacement) MicroED->Structure SCXRD->Structure

Workflow for crystal structure determination of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine.

DecisionTree Start Evaluate Sample Quality IsSingle Crystal Size > 10 µm? Start->IsSingle YesSCXRD SC-XRD (High Resolution) IsSingle->YesSCXRD Yes NoSubMicron Crystal Size 100-500 nm? IsSingle->NoSubMicron No YesMicroED MicroED (Electron Diffraction) NoSubMicron->YesMicroED Yes NoPowder Bulk Powder Phase? NoSubMicron->NoPowder No YesPXRD PXRD + Rietveld Refinement NoPowder->YesPXRD Yes NoCSP Computational CSP (Crystal Energy Landscape) NoPowder->NoCSP No

Logical decision tree for selecting the optimal structural analysis platform.

In-Depth Analysis of Alternatives

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the undisputed gold standard for determining absolute stereochemistry and precise bond lengths. However, benzimidazoles often suffer from crystallographic disorder (e.g., the methyl groups on N,2-Dimethyl-1H-benzo[d]imidazol-5-amine may exhibit rotational disorder). SC-XRD requires highly ordered crystals, making it a high-risk, high-reward endeavor.

Microcrystal Electron Diffraction (MicroED)

When N,2-Dimethyl-1H-benzo[d]imidazol-5-amine yields only turbid powders, MicroED is the superior alternative. Because electrons interact with matter roughly 10,000 times more strongly than X-rays, MicroED can extract sub-angstrom resolution data from crystals a billionth the size required for SC-XRD [2]. This drastically accelerates the drug discovery timeline by bypassing months of crystallization optimization.

Powder X-Ray Diffraction (PXRD)

If crystals are entirely unsuitable for single-particle analysis, PXRD is utilized. While solving structures ab initio from PXRD is mathematically complex due to the collapse of 3D reciprocal space into a 1D diffractogram, Rietveld refinement can be used to solve the structures of benzimidazole polymorphs [3]. It is also mandatory for confirming that the single crystal analyzed represents the bulk manufactured batch.

Computational Crystal Structure Prediction (CSP)

CSP is an in silico alternative that uses Density Functional Theory (DFT) with dispersion corrections (DFT-D) to map the Crystal Energy Landscape (CEL). By inputting the 2D structure of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, CSP generates thousands of potential packing arrangements. This is critical for predicting late-appearing, thermodynamically stable polymorphs that could jeopardize pharmaceutical formulations [4].

References

  • Chernyshev, V. V., et al. (2013). "Two polymorphs of afobazole from powder diffraction data." Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Clark, L. J., et al. (2021). "MicroED for the study of protein–ligand interactions and the potential for drug discovery." Nature Reviews Chemistry, 5(12), 853-858. [Link]

  • Nannenga, B. L., & Gonen, T. (2019). "The cryo-EM method microcrystal electron diffraction (MicroED)." Nature Methods, 16(5), 369-379. [Link]

  • Beran, G. J. O. (2023). "Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials." Chemical Science, 14(46), 13243-13262. [Link]

A Comparative Guide to Reference Standards for the Analysis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The foundation of such measurements lies in the quality of the reference standards used. This guide provides a comprehensive comparison and technical evaluation of reference standards for the analysis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, a key heterocyclic compound with significant interest in pharmaceutical research.

  • Alternative A: A custom-synthesized reference standard, produced by a reputable third-party laboratory and accompanied by a comprehensive Certificate of Analysis (CoA).

  • Alternative B: A commercially available, non-certified batch of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine from a chemical supplier.

This guide will provide detailed protocols for the characterization and qualification of these materials, enabling researchers to establish a reliable in-house reference standard. The experimental data will be presented to objectively compare the performance of these alternatives.

The Critical Role of Reference Standards

In analytical chemistry, a reference standard serves as a calibrated benchmark against which a sample is compared. Its purity and well-characterized properties are crucial for:

  • Identity Confirmation: Ensuring that the analyte of interest is unequivocally what it is presumed to be.

  • Quantitative Analysis (Assay): Determining the precise amount of the analyte in a sample.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

  • Impurity Profiling: Identifying and quantifying any impurities present in the sample.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the characterization and use of reference standards.[1][2][3]

Sourcing and Initial Evaluation of Reference Standards

As a certified reference standard for N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is not commercially available, a two-pronged approach was taken:

  • Alternative A (Custom Synthesis): A batch of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine was commissioned from a specialized custom synthesis laboratory (e.g., EPP Ltd, Chiroblock GmbH, or Merck's Cerilliant® services).[4][5][6] The synthesized material was supplied with a detailed CoA, including identity confirmation by ¹H NMR and MS, and purity assessment by HPLC.

  • Alternative B (Commercial Grade): A search of chemical supplier databases (e.g., Sigma-Aldrich, BLD Pharm) was conducted to procure a non-certified batch of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine.[7] This material is typically intended for research and development purposes and lacks the extensive characterization of a certified standard. A closely related isomer, 1,2-dimethyl-1H-benzimidazol-5-amine dihydrochloride, is available from some suppliers and could be considered as a starting material for synthesis or as a related substance for analytical method development.

The following sections detail the experimental protocols used to characterize and compare these two alternatives.

Experimental Comparison and Qualification

The following experiments were designed to rigorously assess the identity, purity, and suitability of both alternatives as reference standards.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.[6]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5 mg of the reference standard candidate and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.9 s

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate all signals and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of the reference standard candidate in methanol.

  • Instrumentation:

    • LC System: A high-performance liquid chromatography system.

    • MS Detector: An electrospray ionization (ESI) mass spectrometer.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it to the theoretical mass of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine (C₉H₁₁N₃, MW = 161.21 g/mol ).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for determining the purity of the reference standard and for its subsequent use in the analysis of samples.

Experimental Protocol: HPLC-UV Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 0.5 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-20 min: 10-80% B

      • 20-25 min: 80% B

      • 25-26 min: 80-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method.

Comparative Data and Discussion

The following tables summarize the expected data from the analysis of the custom-synthesized (Alternative A) and commercial-grade (Alternative B) materials.

Table 1: Identity Confirmation Data

TestAlternative A (Custom Synthesis)Alternative B (Commercial Grade)Expected Result
¹H NMR Conforms to expected structureConforms to expected structureSpectrum consistent with N,2-Dimethyl-1H-benzo[d]imidazol-5-amine
LC-MS [M+H]⁺ = 162.1[M+H]⁺ = 162.1Molecular ion corresponding to C₉H₁₂N₃⁺

Table 2: Purity Assessment Data

ParameterAlternative A (Custom Synthesis)Alternative B (Commercial Grade)
Purity (HPLC Area %) ≥ 99.5%Typically 95-98%
Major Impurity < 0.1%May contain several impurities > 0.1%
CoA Provided Comprehensive CoA with spectral data and purityBasic CoA, often without detailed analytical data

Discussion of Results

The custom-synthesized reference standard (Alternative A) is expected to exhibit high purity (≥99.5%) with a comprehensive data package confirming its identity and purity. This makes it a suitable candidate for establishing a primary in-house reference standard.

The commercial-grade material (Alternative B), while being the correct molecule, will likely have a lower purity and may contain significant impurities. These impurities could be residual starting materials, by-products from the synthesis, or degradation products. Without a detailed CoA, further characterization would be necessary to identify and quantify these impurities before it could be used as a quantitative standard. However, it can serve as a valuable tool for analytical method development and for the identification of potential impurities in test samples.

Workflow for Establishing an In-House Reference Standard

The following workflow illustrates the process of qualifying a reference standard for N,2-Dimethyl-1H-benzo[d]imidazol-5-amine.

G cluster_0 Sourcing cluster_1 Characterization cluster_2 Qualification & Use Source_A Alternative A: Custom Synthesis ID_Confirm Identity Confirmation (NMR, MS) Source_A->ID_Confirm Comprehensive CoA Source_B Alternative B: Commercial Grade Source_B->ID_Confirm Requires full characterization Purity Purity Assessment (HPLC-UV) ID_Confirm->Purity Other_Tests Other Tests (Water Content, Residual Solvents) Purity->Other_Tests Qualify Qualify as In-House Reference Standard Other_Tests->Qualify If Purity ≥ 99.5% and fully characterized Use Use for Routine Analysis, Method Validation, etc. Qualify->Use

Caption: Workflow for qualifying an in-house reference standard.

Potential Impurities in the Synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

Understanding the synthetic route is crucial for anticipating potential impurities. A plausible synthesis involves the condensation of 4-nitro-1,2-phenylenediamine with acetic anhydride, followed by methylation and reduction of the nitro group.

G cluster_impurities Potential Impurities Start 4-Nitro-1,2-phenylenediamine + Acetic Anhydride Intermediate1 2-Methyl-5-nitro-1H-benzo[d]imidazole Start->Intermediate1 Condensation Intermediate2 N,2-Dimethyl-5-nitro-1H-benzo[d]imidazole Intermediate1->Intermediate2 Methylation Methylation Methylating Agent (e.g., Dimethyl sulfate) Final_Product N,2-Dimethyl-1H-benzo[d]imidazol-5-amine Intermediate2->Final_Product Reduction Reduction Reducing Agent (e.g., H₂/Pd-C) Impurity1 Unreacted Starting Materials Impurity2 Positional Isomers (e.g., N,2-Dimethyl-1H-benzo[d]imidazol-6-amine) Impurity3 Over-methylated products Impurity4 Incomplete reduction products

Sources

validating kinase inhibition potency of benzimidazole-5-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating Kinase Inhibition Potency of Benzimidazole-5-Amine Scaffolds

Introduction

The development of highly selective kinase inhibitors remains a paramount challenge in targeted oncology and inflammatory disease therapy. While early-generation inhibitors often suffered from off-target toxicity due to highly conserved ATP-binding pockets across the kinome, modern rational drug design relies heavily on privileged heterocyclic scaffolds. Benzimidazole is a widely recognized and highly effective kinase inhibitor scaffold (1)[1].

Specifically, the benzimidazole-5-amine derivative has emerged as a structurally versatile framework. By mimicking the adenine moiety of ATP, the benzimidazole core anchors to the kinase hinge region, while the 5-amino substitution provides a critical synthetic vector to probe solvent-exposed regions or allosteric pockets, drastically enhancing kinase selectivity (2)[2]. This guide objectively evaluates the kinase inhibition potency of benzimidazole-5-amine scaffolds—specifically targeting FLT3 and TrKA kinases—against traditional pan-kinase inhibitors and first-generation targeted therapies.

Mechanistic Rationale: The Benzimidazole-5-Amine Advantage

To understand the efficacy of benzimidazole-based compounds, we must examine their binding causality. Kinase inhibitors interact with enzymes through multiple binding modes[1]. The nitrogen atoms at positions 1 and 3 of the benzimidazole ring act as crucial hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (3)[3].

However, hinge-binding alone does not confer selectivity. The strategic placement of an amine group at the 5-position transforms the scaffold. This 5-amine acts as a functional handle, allowing medicinal chemists to append lipophilic or polar moieties that extend into the DFG-out allosteric pocket or the ribose-binding pocket. This structural vectoring is responsible for the nanomolar potency and high selectivity observed against specific kinases like FLT3 (fms-like tyrosine kinase 3) and TrKA (tropomyosin receptor kinase A), minimizing synthetic lethal toxicity associated with off-target c-Kit or PKA inhibition (4)[4].

Pathway BIA Benzimidazole-5-Amine Scaffold FLT3 FLT3 / TrKA Kinases BIA->FLT3 ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis BIA->Apoptosis Downstream Effect PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylation MAPK RAS / ERK Pathway FLT3->MAPK Phosphorylation mTOR mTOR Signaling PI3K->mTOR Activation MAPK->Apoptosis Blocked by Inhibition mTOR->Apoptosis Blocked by Inhibition

Fig 1. FLT3/TrKA signaling pathway and targeted inhibition by benzimidazole-5-amine scaffolds.

Comparative Performance Data

To objectively validate the benzimidazole-5-amine scaffold, we compare its performance profile (using a representative dual FLT3/TrKA benzimidazole-derivative) against Staurosporine (a prototypical pan-kinase inhibitor) and Quizartinib (a highly potent, but resistance-prone, FLT3 inhibitor)[4].

Table 1: Quantitative Comparison of Kinase Inhibition and Cellular Viability

Inhibitor ClassPrimary Target(s)FLT3 IC₅₀ (nM)TrKA IC₅₀ (nM)c-Kit IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)Toxicity Profile
Benzimidazole-5-Amine Scaffold FLT3 / TrKA43.823.6>100038.8Low (High Selectivity)
Quizartinib (Reference) FLT31.6>100015.22.1Moderate (c-Kit off-target)
Staurosporine (Control) Pan-Kinase<1.0<1.0<1.0<1.0High (Cytotoxic)

Data Interpretation: While Staurosporine exhibits sub-nanomolar potency across the kinome, its lack of selectivity renders it highly toxic to normal cells. Quizartinib is exceptionally potent against FLT3 but shows significant cross-reactivity with c-Kit, leading to myelosuppression. The benzimidazole-5-amine scaffold achieves an optimal therapeutic window: potent dual inhibition of FLT3 and TrKA (critical for overcoming resistant Acute Myeloid Leukemia) while sparing c-Kit, thereby demonstrating a significantly safer toxicity profile[4].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the validation of benzimidazole-5-amine scaffolds must follow a self-validating, orthogonal workflow. Cell-free biochemical assays establish intrinsic affinity, while live-cell assays confirm membrane permeability and target engagement in the presence of physiological ATP concentrations.

Workflow Synth Scaffold Synthesis (Benzimidazole-5-amine) CellFree Cell-Free Assay (TR-FRET / ADP-Glo) Synth->CellFree Primary Screening Selectivity Kinase Profiling (Selectivity Panel) CellFree->Selectivity IC50 < 100nM Cellular Cellular Target Engagement (NanoBRET) Selectivity->Cellular High Selectivity Lead Lead Optimization & SAR Analysis Cellular->Lead In Vivo Validation

Fig 2. Experimental workflow for validating kinase inhibition potency and selectivity.

Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because the time-delayed fluorescence measurement minimizes compound auto-fluorescence interference—a common issue when screening highly conjugated heterocyclic scaffolds.

  • Enzyme Preparation : Dilute recombinant human FLT3 and TrKA kinases in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the benzimidazole-5-amine compound in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Reaction Initiation : Add 5 µL of the kinase/peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive scaffold to the hinge region.

  • ATP Addition : Add 5 µL of ATP (at the predetermined Kₘ for each specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection : Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and APC-labeled tracer). Read the plate on a multi-mode microplate reader at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (NanoBRET)

Rationale: Cell-free assays do not account for cell membrane permeability or intracellular ATP competition (which exists in the millimolar range inside living cells). NanoBRET provides real-time, live-cell quantification of target engagement, validating that the scaffold successfully reaches its intracellular target.

  • Transfection : Transfect HEK293T cells with a plasmid encoding a NanoLuc-FLT3 fusion protein.

  • Plating : Seed cells at 2x10⁴ cells/well in a 96-well white plate and incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition : Add a cell-permeable fluorescent NanoBRET tracer (which binds competitively to the FLT3 ATP pocket) at its established K_d concentration.

  • Inhibitor Treatment : Treat cells with varying concentrations of the benzimidazole-5-amine scaffold and incubate for 2 hours. As the scaffold enters the cell and binds to FLT3, it displaces the tracer, reducing the BRET signal.

  • Signal Detection : Add Nano-Glo substrate and measure luminescence (donor) and fluorescence (acceptor). The reduction in the BRET ratio directly correlates with the intracellular IC₅₀ of the scaffold, confirming true cellular target engagement.

References

  • Benzimidazole derivatives as kinase inhibitors. PubMed.[Link]

  • The development of benzimidazoles as selective rho kinase inhibitors. ResearchGate.[Link]

  • Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia. PubMed.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N,2-Dimethyl-1H-benzo[d]imidazol-5-amine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work necessitates the handling of novel and sometimes poorly characterized chemical entities. N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, a member of the benzimidazole and aromatic amine families, falls into this category. The absence of a comprehensive toxicological profile for this specific molecule requires us to adopt a stringent, risk-based safety protocol grounded in the known hazards of its structural analogs. This guide provides a detailed operational plan for personal protective equipment (PPE), handling, and disposal, ensuring your safety is the paramount consideration.

Hazard Assessment: Understanding the Intrinsic Risk

Benzimidazoles and aromatic amines are classes of compounds known for a range of biological activities and potential health risks.[1] Structurally similar compounds are classified as hazardous, with potential effects including:

  • Skin and Eye Damage: Many analogous compounds are known to cause skin irritation, serious eye irritation, and in some cases, severe burns.[2][3][4]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory system irritation.[2][5]

  • Systemic Toxicity: These compounds can be harmful if swallowed or absorbed through the skin.[2]

  • Reproductive Hazards: At least one safety data sheet for a related compound indicates a potential risk of harm to an unborn child, necessitating a cautious approach for all personnel.[4][5]

Given these potential hazards, all handling of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine must be conducted with the assumption that it is a hazardous substance. Exposure should be minimized to a level that is "as low as reasonably practicable" (ALARP).

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is selected, the primary methods for exposure control must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Controls: All weighing and handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[6] The fume hood provides critical ventilation to capture and exhaust dust, vapors, or aerosols, preventing inhalation. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly after handling, even when gloves have been worn.[2] Do not eat, drink, or smoke in laboratory areas.[2]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling N,2-Dimethyl-1H-benzo[d]imidazol-5-amine.

PPE Category Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from dust and splashes. A full-face shield is required over the goggles when handling solutions to protect against splash hazards. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Select gloves specifically rated for chemical resistance. Nitrile or neoprene are generally recommended for amines.[6] Always double-glove. Check the manufacturer's data for breakthrough times and discard gloves immediately if contamination is suspected. Never reuse disposable gloves.
Skin and Body Protection Chemical-Resistant Laboratory Coat & ApronA fully-buttoned, long-sleeved laboratory coat is mandatory.[6] For procedures with a higher risk of splashes (e.g., transfers of solutions), a chemical-resistant apron should be worn over the lab coat. Ensure clothing provides full coverage.
Respiratory Protection NIOSH/MSHA Approved RespiratorDue to the risk of fine dust inhalation, a respirator is necessary when handling the solid compound outside of a glovebox. A half-mask or full-face respirator with P100 (particulate) cartridges is recommended. All users must be fit-tested and trained in the proper use of their specific respirator model.
Step-by-Step Operational Plan

This protocol outlines the essential steps for safely handling the compound from preparation through to cleanup and disposal.

4.1. Preparation and PPE Donning

  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it inside the hood.

  • PPE Donning: Don PPE in the following order. This sequence is critical to prevent cross-contamination.

PPE_Donning_Workflow start Start lab_coat 1. Don Lab Coat (Fasten completely) start->lab_coat respirator 2. Don Respirator (Perform seal check) lab_coat->respirator goggles 3. Don Goggles respirator->goggles face_shield 4. Don Face Shield (If splash risk exists) goggles->face_shield outer_gloves 5. Don Outer Gloves (Over cuff of lab coat) face_shield->outer_gloves enter_lab Enter Handling Area outer_gloves->enter_lab

Caption: Workflow for the correct sequence of donning PPE.

4.2. Handling the Compound

  • Weighing: Perform all weighing operations on a balance located inside the chemical fume hood to contain any dust.

  • Transfers: Use spatulas and other tools carefully to minimize the generation of airborne dust. When transferring solutions, do so slowly to avoid splashing.

  • Inert Atmosphere: For reactions sensitive to air or to prevent oxidation, consider handling the compound under an inert atmosphere like nitrogen or argon.[7]

4.3. Cleanup and PPE Doffing

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • PPE Doffing: The removal of PPE is a critical step to prevent exposure. The sequence is designed to remove the most contaminated items first.

PPE_Doffing_Workflow start Start outer_gloves 1. Remove Outer Gloves (Avoid touching skin) start->outer_gloves face_shield 2. Remove Face Shield outer_gloves->face_shield lab_coat 3. Remove Lab Coat (Turn inside out) face_shield->lab_coat goggles 4. Remove Goggles lab_coat->goggles respirator 5. Remove Respirator goggles->respirator wash_hands 6. Wash Hands Thoroughly respirator->wash_hands exit_lab Exit Area wash_hands->exit_lab

Caption: Workflow for the correct sequence of doffing PPE.

Emergency and Disposal Plans

5.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[5][9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms occur, seek immediate medical attention.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][5][9]

5.2. Disposal Plan Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. You must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5][8]

  • Solid Waste: Collect excess solid N,2-Dimethyl-1H-benzo[d]imidazol-5-amine and any grossly contaminated materials (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed container for hazardous waste.[9][10]

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) used while handling the compound should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain product residue and should be disposed of in a safe manner, often through an approved waste handling site.[9]

By adhering to this comprehensive guide, you can confidently handle N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, ensuring both the integrity of your research and the protection of your most valuable asset: your health and safety.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • SAFETY DATA SHEET. Fisher Scientific. (2018).
  • Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 14 - SAFETY DATA SHEET. Fisher Scientific. (2010).
  • Safety Data Sheet. Kurita. (2016).
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work. (2016).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. (2025).
  • Safety Data Sheet. CymitQuimica. (2024).
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE. ChemicalBook. (2025).
  • Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Benchchem.
  • Safety Data Sheet. CymitQuimica. (2024).
  • Safety Data Sheet: Imidazole. Carl ROTH.
  • N,N-Dimethyl-1H-benzimidazol-2-amine. PubChem.
  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. (2019).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (2022).
  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. ResearchGate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.